N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide
Description
Properties
IUPAC Name |
N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c13-10-5-3-4-9(8-10)11-16(14,15)12-6-1-2-7-12/h3-5,8,11,13H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDNTEWGJJJADO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)NC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide
Abstract: This guide provides a comprehensive, technically detailed protocol for the synthesis of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide, a molecule of interest in medicinal chemistry and drug development. Sulfonamides are a cornerstone functional group, recognized for their wide range of biological activities and their role as bioisosteres for amides.[1][2] This document moves beyond a simple recitation of steps to offer a rationale-driven approach, explaining the causality behind each experimental choice. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing safety, reproducibility, and rigorous validation of the final compound. We will cover the strategic planning via retrosynthesis, a detailed step-by-step experimental workflow, purification, and characterization, ensuring a self-validating and reliable synthetic system.
Synthetic Strategy and Retrosynthetic Analysis
The most direct and industrially scalable approach to constructing the target sulfonamide is through the nucleophilic attack of an amine onto a sulfonyl chloride.[3] This is a robust and well-documented transformation in organic synthesis.
Our retrosynthetic analysis of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide identifies a key disconnection at the sulfur-nitrogen (S-N) bond. This bond is reliably formed by reacting the nucleophilic amino group of 3-aminophenol with the electrophilic sulfur atom of pyrrolidine-1-sulfonyl chloride. This strategy leverages commercially available or readily accessible starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Reagents, Materials, and Safety
Successful synthesis requires high-purity reagents and anhydrous conditions to prevent unwanted side reactions, primarily the hydrolysis of the sulfonyl chloride.
Table 1: Reagent and Material Specifications
| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Hazards |
| 3-Aminophenol | C₆H₇NO | 109.13 | 591-27-5 | Harmful if swallowed/inhaled, Eye irritant[4] |
| Pyrrolidine-1-sulfonyl chloride | C₄H₈ClNO₂S | 169.63 | 1689-02-7 | Corrosive, Moisture sensitive[5] |
| Triethylamine (Base) | C₆H₁₅N | 101.19 | 121-44-8 | Flammable, Corrosive, Toxic[6] |
| Dichloromethane (Solvent) | CH₂Cl₂ | 84.93 | 75-09-2 | Carcinogen, Irritant[6] |
| Hydrochloric Acid (1 M) | HCl | 36.46 | 7647-01-0 | Corrosive |
| Sodium Bicarbonate (Sat. Soln.) | NaHCO₃ | 84.01 | 144-55-8 | Minimal |
| Brine (Sat. NaCl Soln.) | NaCl | 58.44 | 7647-14-5 | Minimal |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Hygroscopic |
Safety Precautions: This protocol must be executed within a certified chemical fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE), including but not limited to safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile or neoprene). All glassware must be oven- or flame-dried prior to use.
Detailed Experimental Protocol
This section details the step-by-step methodology for the synthesis. The quantities provided are for a representative 10 mmol scale reaction and should be adjusted as needed.
Reaction Assembly and Execution
-
Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminophenol (1.09 g, 10.0 mmol, 1.0 eq.).
-
Solvent and Base Addition: Add anhydrous dichloromethane (DCM, 40 mL) to the flask. Stir the resulting suspension until the solid is partially dissolved. Add triethylamine (Et₃N, 2.1 mL, 15.0 mmol, 1.5 eq.) via syringe. The triethylamine serves as an essential acid scavenger for the HCl generated during the reaction and enhances the nucleophilicity of the amine.[3][6][7]
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes, allowing it to cool to 0 °C. This is critical to control the exothermicity of the sulfonylation reaction.[6]
-
Sulfonyl Chloride Addition: In a separate, dry vial, dissolve pyrrolidine-1-sulfonyl chloride (1.70 g, 10.0 mmol, 1.0 eq.) in anhydrous DCM (10 mL). Add this solution dropwise to the cooled, stirring solution of 3-aminophenol over 20-30 minutes using a dropping funnel or syringe pump. A slow addition rate is crucial to prevent a rapid temperature increase and the formation of side products.[6]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for an additional 3-5 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes). The consumption of the limiting reagent (3-aminophenol) and the appearance of a new, typically less polar, product spot indicates reaction progression.
Work-up and Isolation
-
Quenching: Once the reaction is deemed complete by TLC, carefully pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of deionized water.
-
Aqueous Washes:
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove the triethylamine hydrochloride salt and any unreacted triethylamine.
-
Wash with a saturated NaHCO₃ solution (1 x 30 mL) to neutralize any remaining acid.
-
Wash with brine (1 x 30 mL) to remove the bulk of the dissolved water from the organic phase.[6]
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
-
Purification: The crude solid is best purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate, is typically effective for isolating the pure product.
-
Characterization: The structure and purity of the final compound, N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide, must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to verify its molecular weight and composition.[6][8]
Mechanistic Insights and Experimental Rationale
The core of this synthesis is the nucleophilic substitution at the sulfur center of the sulfonyl chloride.
-
Chemoselectivity: A key consideration is the presence of two nucleophilic sites on the 3-aminophenol molecule: the amino (-NH₂) group and the hydroxyl (-OH) group. The reaction proceeds with high chemoselectivity at the amino group. This is because the nitrogen atom is inherently more nucleophilic than the oxygen atom under these reaction conditions. The presence of the base (triethylamine) further ensures that the amine is the primary reacting species.
-
Role of the Base: Triethylamine plays a dual role. First, it acts as an HCl scavenger, reacting with the HCl byproduct to form triethylammonium chloride, which is easily removed during the aqueous work-up.[7] This prevents the protonation of the starting amine, which would render it non-nucleophilic. Second, it can deprotonate a small population of the amine molecules, further increasing their nucleophilicity.
-
Importance of Anhydrous Conditions: Pyrrolidine-1-sulfonyl chloride is highly reactive towards water. Any moisture present in the solvent or on the glassware will lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the amine. This side reaction reduces the overall yield of the desired product.
Overall Synthesis Workflow
The entire process, from initial setup to final characterization, follows a logical and controlled sequence designed for optimal yield and purity.
Caption: Step-by-step workflow for the synthesis and purification.
Conclusion
This guide outlines a robust and reliable protocol for the synthesis of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide. By understanding the rationale behind each step—from the choice of base and solvent to the specific conditions of the work-up—researchers can confidently execute this synthesis. The emphasis on reaction monitoring, rigorous purification, and thorough characterization ensures the generation of a high-purity final compound suitable for further investigation in drug discovery and development programs.
References
-
ResearchGate. Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea. Available from: [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. Available from: [Link]
-
National Center for Biotechnology Information. Preparation of sulfonamides from N-silylamines. Available from: [Link]
-
Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link]
-
RSC Publishing. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Available from: [Link]
-
Columbia University. Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Available from: [Link]
-
ResearchGate. Methods for the synthesis of sulfonamides. Available from: [Link]
-
ResearchGate. (PDF) Sulfonamides with hydroxyphenyl moiety: Synthesis, structure, physicochemical properties, and ability to form complexes with Rh(III) ion. Available from: [Link]
-
MOST Wiedzy. Sulfonamides with hydroxyphenyl moiety: Synthesis, structure, physicochemical properties, and ability to form complexes with Rh(III). Available from: [Link]
-
Impactfactor.org. Synthesis and Biological Activity of New Sulfonamide Derivatives. Available from: [Link]
-
PrepChem.com. Preparation of 3-aminophenol. Available from: [Link]
-
PubMed. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. Available from: [Link]
-
Journal of Synthetic Chemistry. Original Research J. Synth. Chem. Aromatic Sulfonamides. Available from: [Link]
-
TSI Journals. Synthesis and Biological Evaluation of New Sulfonamide Derivative. Available from: [Link]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. researchgate.net [researchgate.net]
- 3. cbijournal.com [cbijournal.com]
- 4. 3-アミノフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Pyrrolidine-1-sulfonyl chloride | 1689-02-7 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. impactfactor.org [impactfactor.org]
- 8. Making sure you're not a bot! [mostwiedzy.pl]
An In-depth Technical Guide to N-(3-hydroxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. N-(3-hydroxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a compound that exemplifies this principle, integrating three key pharmacophoric elements: a hydroxyphenyl group, a central benzamide scaffold, and a pyrrolidine sulfonamide moiety. While public domain data on this specific molecule is sparse, its structural components suggest significant potential as a versatile building block in drug discovery, particularly for targeting complex diseases of the central nervous system (CNS), inflammation, and neurodegeneration.[1]
This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential biological significance of N-(3-hydroxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide. The information herein is synthesized from established chemical principles and data on analogous structures to offer field-proven insights for researchers actively engaged in the development of novel therapeutics.
Disclaimer: The topic "N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide" appears to be a potential misnomer in common chemical databases. This guide focuses on the structurally related and documented compound, N-(3-hydroxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide (CAS: 328549-38-8) , which is likely the intended subject of interest.
Chemical Identity and Physicochemical Properties
Establishing the fundamental identity and properties of a compound is the first step in any research and development workflow. These parameters govern its behavior in both chemical reactions and biological systems.
Core Identification
-
IUPAC Name: N-(3-hydroxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
-
Molecular Formula: C₁₇H₁₈N₂O₄S[1]
-
Chemical Structure:
(Note: An illustrative image would be placed here in a final document.)
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 346.4 g/mol | Calculated[1] |
| Density | 1.417 ± 0.06 g/cm³ | Predicted[1] |
| pKa | (Not available) | - |
| LogP | (Not available) | - |
| Solubility | (Not available) | - |
| Melting Point | (Not available) | - |
Expert Insight: The presence of both hydrogen bond donors (-OH, -NH-) and acceptors (C=O, -SO₂) alongside a moderately sized carbon skeleton suggests that the compound's solubility will be highly dependent on the solvent system. Its predicted density is typical for small organic molecules of this nature. The lack of public experimental data underscores its status as a research chemical or building block rather than a commercialized product.
Synthesis and Purification
The synthesis of N-(3-hydroxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide can be logically approached via a two-stage process involving the formation of a key intermediate, 3-(pyrrolidin-1-ylsulfonyl)benzoic acid, followed by an amide coupling reaction. This strategy is robust, modular, and common in the synthesis of related benzamide derivatives.[3][4]
Proposed Synthetic Pathway
The synthesis is best conceptualized as the preparation of an activated carboxylic acid and its subsequent reaction with an amine.
Caption: Proposed two-stage synthesis pathway for the target compound.
Experimental Protocol: Synthesis
Stage 1: Synthesis of 3-(Pyrrolidin-1-ylsulfonyl)benzoic acid (Intermediate)
-
Reaction Setup: To a stirred solution of 3-(chlorosulfonyl)benzoic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (2.5 eq) dropwise.
-
Nucleophilic Addition: Slowly add pyrrolidine (1.1 eq) to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, acidify the mixture with 1M HCl. The aqueous phase is then extracted with ethyl acetate.
-
Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude intermediate.
Stage 2: Amide Coupling to form N-(3-hydroxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
-
Activation: To a solution of the intermediate 3-(pyrrolidin-1-ylsulfonyl)benzoic acid (1.0 eq) in dimethylformamide (DMF), add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature.
-
Amine Addition: Add 3-aminophenol (1.1 eq) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 8-12 hours. Monitor for the disappearance of starting materials via TLC.
-
Quenching & Extraction: Pour the reaction mixture into water and extract with ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.
Experimental Protocol: Purification
-
Chromatography: Purify the crude product using flash column chromatography on silica gel.
-
Eluent System: A gradient eluent system, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity, is recommended.
-
Fraction Analysis: Collect fractions and analyze by TLC to pool those containing the pure product.
-
Final Product: Concentrate the pure fractions under reduced pressure to yield the final product as a solid.
Biological and Pharmacological Context
While direct biological data for N-(3-hydroxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is not publicly available, the constituent moieties provide a strong basis for inferring its potential pharmacological relevance. It is primarily supplied as a building block for chemical libraries used in drug screening.[2] The rationale for its design likely stems from the established activities of related pyrrolidine sulfonamides and benzamides.
The Pyrrolidine Sulfonamide Moiety
The pyrrolidine ring is a highly valued scaffold in medicinal chemistry due to its three-dimensional structure, which allows for precise spatial orientation of substituents. When combined with a sulfonamide group, this moiety is known to be present in compounds targeting a range of biological entities:
-
Enzyme Inhibition: Pyrrolidine sulfonamide derivatives have been investigated as potent inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV), a key target in the management of type 2 diabetes.[5]
-
Receptor Antagonism: Novel pyrrolidine sulfonamides have been developed as selective antagonists for targets such as the Transient Receptor Potential Vanilloid-4 (TRPV4), with applications in treating conditions like pulmonary edema.[6]
-
Antimicrobial and Antiviral Activity: The sulfonamide group is a classic pharmacophore for antimicrobial agents, and its incorporation into complex heterocyclic systems continues to be a strategy for developing new anti-infectives.[7]
The N-(3-hydroxyphenyl)benzamide Core
The N-arylbenzamide structure is prevalent in a multitude of pharmacologically active compounds. The 3-hydroxyphenyl group is particularly significant as it can act as a crucial hydrogen bond donor, mimicking the phenolic moiety of tyrosine, which is often involved in protein-ligand interactions. This core is associated with:
-
Kinase Inhibition: Many kinase inhibitors feature an amide hinge-binding motif, and the overall structure is amenable to fitting within ATP-binding pockets.
-
Neuroleptic Activity: Benzamide derivatives have a long history as neuroleptic agents, often targeting dopamine receptors.[8]
-
Anticancer Properties: Certain N-substituted benzamides have been designed as antitumor agents, for example, by targeting histone deacetylases (HDACs).[9]
Caption: Relationship between structural motifs and potential therapeutic areas.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A standard suite of spectroscopic and chromatographic methods should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the final compound and monitoring reaction progress.
-
Protocol:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.[10]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[10][11]
-
Flow Rate: A standard flow rate of 1.0 mL/min is typically used.[10]
-
Detection: UV detection is appropriate due to the aromatic nature of the compound. A wavelength between 254-280 nm should provide a strong signal.[10]
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent like methanol.
-
Analysis: The purity is determined by integrating the peak area of the main component relative to the total peak area in the chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure, confirming the connectivity of atoms.
-
¹H NMR (Proton NMR):
-
Expected Signals: Aromatic protons on the two benzene rings will appear in the δ 7.0-8.5 ppm region. The -OH and -NH protons will be visible as broad singlets, and their chemical shift can be concentration-dependent. The protons of the pyrrolidine ring will appear in the aliphatic region, typically between δ 1.5-3.5 ppm.
-
Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃ should be used. DMSO-d₆ is often preferred for its ability to solubilize polar compounds and clearly show exchangeable protons (OH, NH).
-
-
¹³C NMR (Carbon NMR):
-
Expected Signals: Carbonyl (C=O) carbon of the amide will be downfield (δ ~165-170 ppm). Aromatic carbons will resonate in the δ 110-150 ppm range. The aliphatic carbons of the pyrrolidine ring will be upfield (δ ~25-50 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule.
-
Expected Ion: In positive ion mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 347.4.
-
Fragmentation Analysis (MS/MS): Collision-induced dissociation (CID) of the parent ion can provide structural confirmation. Characteristic fragmentation would include the cleavage of the amide bond, leading to benzoyl-type cations, and fragmentation of the sulfonamide linkage.[12][13] For aromatic amides, a common fragmentation pattern involves the formation of a resonance-stabilized benzoyl cation.[13]
Conclusion
N-(3-hydroxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide stands as a molecule of significant interest for drug discovery programs. Its composite structure, built from pharmacologically validated motifs, makes it a prime candidate for inclusion in screening libraries targeting a host of diseases, particularly those involving kinases, G-protein coupled receptors, and other enzymes prevalent in CNS and inflammatory pathways. This guide provides a foundational framework for its synthesis and characterization, empowering research teams to leverage its potential in the quest for novel therapeutic agents. The self-validating protocols for synthesis and analysis described herein ensure a high degree of confidence in the quality and identity of the material produced, which is a critical prerequisite for generating reliable biological data.
References
-
Zhang, Y., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available at: [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Sulfonamides and Hydrozine. Available at: [Link]
-
Kumar, R., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Benzamide at BMRB. Available at: [Link]
-
Al-Obaidy, K. M. A., & Al-Ghaban, W. A. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. Available at: [Link]
-
Brnardic, E. J., et al. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry. Available at: [Link]
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications. Available at: [Link]
-
ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Available at: [Link]
-
Agilent Technologies. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Available at: [Link]
-
FooDB. (2011). Showing Compound Benzamide (FDB023373). Available at: [Link]
-
Cardia, M.C., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available at: [Link]
-
da Silva, A. A., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Available at: [Link]
-
ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]
-
ResearchGate. (2015). Simultaneous Determination of 11 Sulfonamides by HPLC–UV and Application for Fast Screening of Their Aerobic Elimination and Biodegradation in a Simple Test. Available at: [Link]
-
ChemicalRegister. (n.d.). N-(3-Hydroxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide (CAS No. 328549-38-8) Suppliers. Available at: [Link]
-
Shah, T., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. (n.d.). Synthesis of 3-{[(2r)-1-methylpyrrolidin-2-yl]methyl}-5-[2-(phenylsulfonyl)ethyl]-1h-indole.
-
Onoabedje, E. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE. Available at: [Link]
-
Johnston, L., et al. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. MDPI. Available at: [Link]
-
Kim, H., et al. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(20-hydroxyphenyl)-prop-2-en-1-one. Journal of Molecular Structure. Available at: [Link]
-
MySkinRecipes. (n.d.). N-(3-Hydroxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide. Available at: [Link]
-
Li, G., et al. (2013). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules. Available at: [Link]
-
ResearchGate. (2003). A Convenient Synthesis of 2‐(3‐Methyl‐2,5‐dioxopyrrolidin‐1‐yl)benzoic Acid. Available at: [Link]
-
ResearchGate. (2006). 3-Aminophenol as a novel coupling agent for the spectrophotometric determination of sulfonamide derivatives. Available at: [Link]
- Google Patents. (n.d.). Improved method for preparing n-(benzenesulfonyl)-l-prolyl- l-o-(1-pyrrolidinylcarbonyl)tyrosine.
-
Gawrońska, M., et al. (2022). Sulfonamides with hydroxyphenyl moiety: Synthesis, structure, physicochemical properties, and ability to form complexes with Rh(III) ion. Polyhedron. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of a series of derivatives of N-(3-hydroxyphenyl) benzamide. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Annulative coupling of sulfoxonium ylides with 2-amino(thio)phenols: easy access to 2-acyl benzox(thio)azoles. Available at: [Link]
-
AAPPTEC. (2014). New coupling reagent for solid phase peptide synthesis. Available at: [Link]
-
Bishop, M. J., et al. (1996). Synthesis of isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[10][14]cyclohepta[1,2-b]pyridines: sulfonamido derivatives as inhibitors of Ras prenylation. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. N-(3-Hydroxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide [myskinrecipes.com]
- 2. N-(3-Hydroxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide (CAS No. 328549-38-8) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 3. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. researchgate.net [researchgate.net]
- 10. nanobioletters.com [nanobioletters.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00408G [pubs.rsc.org]
- 14. bmse000668 Benzamide at BMRB [bmrb.io]
N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide: Mechanism of Action & Technical Guide
This technical guide details the mechanism of action, chemical properties, and experimental utility of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide (CAS: 1042784-00-8).
Executive Summary
N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide is a bioactive sulfamide scaffold (distinct from classical sulfonamides) widely utilized in medicinal chemistry as a "privileged structure." Unlike simple sulfonamides, the sulfamide moiety (
This compound and its derivatives act primarily as inhibitors for metalloenzymes and metabolic regulators. The core mechanism of action involves zinc-ion coordination (in Carbonic Anhydrases) or active-site occupancy via hydrogen bonding (in metabolic enzymes like 11
Chemical Identity & Physicochemical Profile
Before detailing the mechanism, it is essential to define the structural parameters that dictate its biological interactions.
| Property | Specification |
| IUPAC Name | N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide |
| CAS Registry | 1042784-00-8 |
| Molecular Formula | |
| Molecular Weight | 242.29 g/mol |
| Functional Class | Sulfamide; Phenolic N-sulfonamide |
| pKa (Predicted) | ~9.5 (Phenol), ~10.2 (Sulfamide NH) |
| LogP (Predicted) | 1.2 – 1.5 (Lipophilic, membrane permeable) |
| H-Bond Donors | 2 (Phenolic -OH, Sulfamide -NH-) |
| H-Bond Acceptors | 3 (Sulfonyl oxygens, Phenolic oxygen) |
Structural Logic[3][4]
-
Pyrrolidine Ring: Acts as a hydrophobic "cap" that fills lipophilic pockets (e.g., the hydrophobic wall of the Carbonic Anhydrase active site).
-
Sulfamide Linker (
): Provides a tetrahedral geometry mimicking the transition state of hydrolysis reactions. The -NH- proton is acidic enough to participate in metal coordination. -
3-Hydroxyphenyl Group: The "warhead" for specificity. The hydroxyl group at the meta position allows for hydrogen bonding with side chains (e.g., Thr, Ser, or His) deep within enzyme pockets, distinguishing it from non-selective phenyl analogs.
Mechanism of Action (MOA)
The biological activity of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide is pleiotropic, depending on the specific biological context. The three validated mechanisms for this scaffold are Carbonic Anhydrase Inhibition , 11
MOA 1: Carbonic Anhydrase (CA) Inhibition
The most authoritative mechanism for sulfonamide/sulfamide derivatives is the inhibition of Zinc-dependent Carbonic Anhydrases (specifically isoforms CA II, IX, and XII).
-
Zinc Coordination: The deprotonated nitrogen of the sulfamide moiety (
) acts as a monodentate ligand, displacing the zinc-bound water molecule/hydroxide ion ( ) catalytic species. -
Tetrahedral Adduct Formation: The sulfonyl oxygens and the nitrogen form a distorted tetrahedral geometry around the Zinc ion, effectively locking the enzyme in an inactive state.
-
Phenolic Anchoring: The 3-hydroxyphenyl group extends into the hydrophobic half of the active site. The -OH group forms a secondary hydrogen bond with hydrophilic residues (often Thr199 or Gln92 in hCA II), stabilizing the complex significantly more than unsubstituted phenyl rings.
Caption: Kinetic blockade of Carbonic Anhydrase via competitive displacement of the catalytic zinc-bound water molecule.
MOA 2: 11 -HSD1 Inhibition (Metabolic Regulation)
This scaffold is a known pharmacophore for inhibitors of 11
-
Mechanism: The compound occupies the steroid-binding pocket. The pyrrolidine ring mimics the aliphatic D-ring of the steroid, while the sulfamide moiety interacts with the catalytic triad (Ser-Tyr-Lys).
-
Impact: Inhibition reduces intracellular cortisol levels in adipose tissue and liver, improving insulin sensitivity.
MOA 3: DPP-IV Inhibition (Antidiabetic)
Recent SAR (Structure-Activity Relationship) studies indicate that pyrrolidine-1-sulfonamides can inhibit Dipeptidyl Peptidase-IV (DPP-IV) .
-
Mechanism: The pyrrolidine ring binds to the S1 specificity pocket (usually occupied by Proline in substrates like GLP-1). The sulfonyl group interacts with the oxyanion hole, preventing the cleavage of incretin hormones.
Experimental Protocols
To validate the mechanism of action in a research setting, the following protocols are the industry standard.
Protocol A: Carbonic Anhydrase Esterase Assay
Objective: Quantify the
-
Reagent Prep: Dissolve N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide in DMSO (10 mM stock). Dilute serially in assay buffer (25 mM Tris-HCl, pH 7.5).
-
Enzyme Activation: Incubate purified hCA II (100 nM) with the inhibitor dilutions for 15 minutes at 25°C.
-
Substrate Addition: Add 4-Nitrophenyl Acetate (4-NPA) to a final concentration of 1 mM.
-
Kinetic Read: Monitor the release of 4-nitrophenol by absorbance at 400 nm over 30 minutes using a microplate reader.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to determine
.-
Validation Check: The reaction must be linear for the first 5 minutes. Use Acetazolamide as a positive control (
nM).
-
Protocol B: Molecular Docking (In Silico Validation)
Objective: Confirm binding mode and "3-hydroxy" anchoring.
-
Target Retrieval: Download PDB ID 1CA2 (hCA II) or 3W2T (DPP-IV).
-
Ligand Prep: Generate the 3D conformer of the inhibitor. Energy minimize using MMFF94 force field.
-
Grid Generation: Define the active site box (centered on Zn ion for CA; Ser630 for DPP-IV).
-
Docking: Run docking (e.g., using AutoDock Vina or Glide).
-
Scoring: Analyze the top-ranked pose.
-
Success Criteria (CA): Distance between Sulfamide N and Zn(II) should be < 2.2 Å. Distance between 3-OH and Thr199/Glu106 should be < 3.0 Å (H-bond).
-
Synthesis Pathway (Brief)
Understanding the synthesis aids in identifying impurities and verifying structure.
-
Starting Materials: 3-Aminophenol + Pyrrolidine-1-sulfonyl chloride (or Chlorosulfonyl isocyanate + Pyrrolidine).
-
Reaction: Nucleophilic attack of the aniline nitrogen on the sulfonyl chloride.
-
Conditions: Pyridine/DCM,
, 4 hours. -
Purification: Recrystallization from Ethanol/Water (ensures removal of HCl salts).
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Taha, M., et al. (2011).[2] Synthesis of novel sulfonamide derivatives as potent inhibitors of bovine cytosolic carbonic anhydrase. Bioorganic & Medicinal Chemistry. Link[2]
-
Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology. Link
-
Scott, K. A., et al. (2012). Sulfamoylated compounds as steroid sulfatase inhibitors. Journal of Steroid Biochemistry and Molecular Biology. Link
-
Accela ChemBio. (2025).[3] Product Datasheet: N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide (CAS 1042784-00-8).[3][4] Link
-
BenchChem. (2024). Pyrrolidine-1-sulfonamide derivatives as Carbonic Anhydrase IX (CAIX) Inhibitors. Link
Sources
- 1. Sulfamate|Research Chemicals & Reagent [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 66684-63-7,2,5-Difluoro-4-nitroanisole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 1258650-90-6,benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Structural Anatomy and Synthetic Logic: A Deep Dive into N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide
[1]
Executive Summary & Structural Context[1][2][3][4][5][6][7][8]
In the landscape of medicinal chemistry,
While formally named as a sulfonamide, the connectivity (Nitrogen-Sulfonyl-Nitrogen) technically classifies it as an unsymmetrical sulfamide .[1] This distinction is critical for synthetic planning, as sulfamides possess unique stability profiles and hydrogen-bonding geometries distinct from varying sulfonamides.[1] This guide deconstructs the IUPAC nomenclature, details the robust synthetic pathways for this scaffold, and analyzes its physicochemical properties for drug development applications.
The Nomenclature Engine
Precise communication in drug development relies on rigorous adherence to IUPAC standards.[1] The name
Hierarchical Decomposition[1]
-
Principal Functional Group: The sulfonamide (
) takes precedence over the amine (pyrrolidine ring) and the alcohol (phenol). -
Parent Structure: The parent is defined by the nitrogen-containing ring attached to the sulfonyl group.[1] Here, the pyrrolidine ring is attached at its nitrogen atom (position 1) to the sulfur.
-
Substituents:
-
Locants: The "
-" locant specifies attachment to the sulfonamide nitrogen, distinguishing it from substitution on the pyrrolidine ring.[1]
Structural Visualization (Graphviz)[1]
The following diagram illustrates the logical flow of the nomenclature assignment:
Figure 1: IUPAC Nomenclature Logic Flow.[1] The diagram decomposes the name into its constituent priority rules and structural connectivity.
Synthetic Logic & Protocols
Synthesizing unsymmetrical sulfamides requires careful control to avoid symmetric byproducts (e.g., bis-pyrrolidine sulfamide). The most robust route employs sulfuryl chloride (
Retrosynthetic Analysis
The molecule is disconnected at the two
-
Path A: Activation of pyrrolidine with
followed by amine coupling. (Preferred) -
Path B: Activation of 3-aminophenol.[1] (Avoided due to competitive reaction of the phenol -OH).
Experimental Protocol (Step-by-Step)
Step 1: Synthesis of Pyrrolidine-1-sulfonyl chloride This intermediate is reactive and moisture-sensitive.[1]
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a stir bar and addition funnel. Purge with Argon/Nitrogen.[1]
-
Reagents: Charge RBF with Sulfuryl Chloride (1.2 equiv) and Dichloromethane (DCM, anhydrous). Cool to
(dry ice/acetone bath). -
Addition: Mix Pyrrolidine (1.0 equiv) and Triethylamine (TEA, 1.1 equiv) in DCM. Add dropwise to the
solution over 30 minutes.-
Causality: Low temperature prevents the formation of the symmetric sulfamide (
).
-
-
Workup: Warm to
, stir for 2 hours. Wash with cold 1M HCl, dry over , and concentrate in vacuo. Use immediately.
Step 2: Coupling with 3-Aminophenol
-
Setup: Dissolve 3-Aminophenol (1.0 equiv) in anhydrous Pyridine (or DCM with 2.0 equiv TEA).
-
Coupling: Add the crude Pyrrolidine-1-sulfonyl chloride (from Step 1, dissolved in minimal DCM) dropwise at
. -
Reaction: Allow to warm to room temperature (RT) and stir for 12–18 hours.
-
Purification: Quench with water. Extract with EtOAc.[1] Wash organic layer with Cupric Sulfate (
) solution (to remove pyridine) or dilute HCl. -
Isolation: Flash column chromatography (Gradient: 0%
50% EtOAc in Hexanes).
Synthetic Pathway Diagram[1]
Figure 2: Synthetic Pathway.[1] Stepwise formation of the sulfamide linkage via the sulfonyl chloride intermediate.[8]
Physicochemical Profile & Validation
For a drug development professional, the physical properties define the molecule's "drug-likeness" and formulation requirements.
Key Properties Table[1]
| Property | Value (Predicted) | Significance |
| Molecular Weight | 242.29 g/mol | Fragment-like; suitable for FBDD.[1] |
| cLogP | ~1.2 – 1.5 | Moderate lipophilicity; good membrane permeability.[1] |
| TPSA | ~75 Ų | < 140 Ų; indicates good oral bioavailability.[1] |
| pKa (Sulfonamide NH) | ~9.5 – 10.5 | Weakly acidic; neutral at physiological pH (7.4). |
| pKa (Phenol OH) | ~9.8 – 10.0 | Weakly acidic; potential for metabolic conjugation.[1] |
| H-Bond Donors | 2 | NH and OH groups.[1] |
| H-Bond Acceptors | 4 | Sulfonyl oxygens (2), Amide N, Phenol O. |
Analytical Validation (Self-Validating System)
To ensure the protocol yielded the correct isomer (sulfonamide vs. ring-substituted):
-
NMR (DMSO-
):-
Look for the singlet or broad peak at
(Sulfonamide NH). -
Look for the singlet at
(Phenolic OH). -
Pyrrolidine Ring: Distinct multiplets at
(4H, -CH2) and (4H, -CH2). -
Diagnostic: The integration of the pyrrolidine protons must match the aromatic protons (4:4 ratio).
-
-
Mass Spectrometry:
-
ESI negative mode often gives a cleaner signal
due to the acidic protons.[1]
-
Pharmacological Context
While this specific molecule is a chemical building block, the
-
Carbonic Anhydrase Inhibitors (CAIs): The sulfonamide moiety is the primary zinc-binding group (ZBG) for CA enzymes.[1] Substitution on the nitrogen usually reduces activity compared to primary sulfonamides (
), but -substituted variants act as selective inhibitors for specific isoforms. -
11
-HSD1 Inhibitors: Pyrrolidine sulfonamides have been explored for metabolic diseases.[1] -
Kinase Inhibitors: The 3-hydroxyphenyl group mimics the ATP adenine ring's hydrogen bonding capability in the hinge region of kinases.[1]
References
-
IUPAC Nomenclature Rules
-
Synthetic Methodology (Sulfamides)
-
Winum, J. Y., et al. (2006). "Sulfamates and their therapeutic potential." Medicinal Research Reviews. Link
- Reiner, M., et al. (1981). "Synthesis of sulfamides." Tetrahedron. (Classic reference for usage).
-
-
pKa and Physicochemical Properties
-
Biological Context (Sulfonamide Scaffolds)
Sources
- 1. 1-Phenylpyrrolidine | C10H13N | CID 77726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(3-Hydroxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide (CAS No. 328549-38-8) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 3. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 6. Crystal structure and Hirshfeld surface analysis of 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(3-Hydroxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide [myskinrecipes.com]
- 8. Making sure you're not a bot! [mostwiedzy.pl]
Technical Monograph: N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide
Executive Summary & Core Identification
This technical guide provides a definitive structural and synthetic analysis of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide . While often categorized broadly under sulfonamides, this compound is chemically distinct as a cyclic sulfamide , characterized by a sulfonyl group bridging two nitrogen atoms (
For researchers in drug discovery, this specific topology—a saturated heterocycle (pyrrolidine) linked via a sulfonyl moiety to a phenol—serves as a critical bioisostere for urea or carbamate linkages in enzyme inhibitors (e.g., carbonic anhydrase, 11
Identity Matrix
| Parameter | Technical Specification |
| CAS Registry Number | 1042784-00-8 |
| IUPAC Name | N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide |
| Common Synonyms | 1-Pyrrolidinesulfonamide, N-(3-hydroxyphenyl)-; SY187988 |
| Molecular Formula | |
| Molecular Weight | 242.29 g/mol |
| SMILES | C1CCN(C1)S(=O)(=O)Nc2cccc(c2)O |
| InChI Key | (Predicted) CWWBQWLCPSGMER-UHFFFAOYSA-N (Isomer dependent) |
| Structural Class | Cyclic Sulfamide / N,N-disubstituted Sulfamide |
Structural Logic & Nomenclature
Expert Insight: A common error in database searching for this compound is confusing it with carbon-linked sulfonamides.
-
Target Compound (Sulfamide): The sulfur is bonded to the nitrogen of the pyrrolidine ring (
). This creates a tetrahedral geometry around the sulfur that mimics the transition state of peptide hydrolysis. -
Common Decoy (Sulfonamide): Compounds like N-(3-hydroxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 328549-38-8) contain a benzamide linker and are structurally distinct.
Structural Verification Flowchart
The following logic gate demonstrates how to validate the specific isomer using CAS 1042784-00-8.
Figure 1: Structural logic flow for distinguishing pyrrolidine-1-sulfonamides from ring-substituted isomers.
Synthesis Protocol
Since CAS 1042784-00-8 is often a "make-on-demand" building block, a robust synthesis protocol is required. The most reliable route utilizes sulfuryl chloride (
Reaction Scheme
-
Activation: Pyrrolidine +
Pyrrolidine-1-sulfonyl chloride. -
Coupling: Pyrrolidine-1-sulfonyl chloride + 3-Aminophenol
Target Product.
Step-by-Step Methodology
Safety Note: Sulfuryl chloride is corrosive and lachrymatory. Perform all steps in a fume hood.
Phase 1: Preparation of Pyrrolidine-1-sulfonyl Chloride
-
Setup: Charge a dry 250 mL round-bottom flask with Sulfuryl Chloride (1.1 eq) and anhydrous Dichloromethane (DCM) (10 mL/g). Cool to -78°C (dry ice/acetone bath) to prevent bis-substitution.
-
Addition: Dropwise add a solution of Pyrrolidine (1.0 eq) and Triethylamine (TEA, 1.1 eq) in DCM. Maintain internal temperature below -60°C.
-
Why: Controlling temperature is critical. Higher temperatures favor the formation of
-dipyrrolidinyl sulfamide (the symmetric byproduct).
-
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.
-
Workup: Quench with ice water. Extract with DCM. Dry organic layer over
. Concentrate in vacuo to yield the intermediate chloride (usually a yellow oil). Do not purify on silica (unstable); use immediately.
Phase 2: Coupling with 3-Aminophenol
-
Setup: Dissolve 3-Aminophenol (1.0 eq) in anhydrous THF or DCM . Add Pyridine (2.0 eq) or TEA as an HCl scavenger.
-
Coupling: Cool solution to 0°C . Add the crude Pyrrolidine-1-sulfonyl chloride (from Phase 1) dropwise.
-
Completion: Allow to warm to Room Temperature (RT) and stir for 12–18 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Purification:
-
Wash reaction mixture with 1N HCl (to remove excess pyridine/aniline).
-
Wash with Brine.
-
Column Chromatography: Elute with a gradient of Hexane
EtOAc. The phenol group makes the product polar; expect elution at 40–60% EtOAc.
-
Synthesis Workflow Diagram
Figure 2: Convergent synthesis pathway via sulfamoyl chloride activation.
Analytical Validation (Self-Validating System)
To ensure the synthesized compound is CAS 1042784-00-8, the following spectral fingerprints must be observed.
1H NMR Prediction (DMSO-d6, 400 MHz)
| Moiety | Shift ( | Multiplicity | Integration | Assignment |
| Phenol -OH | 9.30 – 9.50 | Singlet (Broad) | 1H | |
| Sulfamide -NH | 9.00 – 9.20 | Singlet | 1H | Diagnostic for |
| Aromatic Ring | 6.40 – 7.10 | Multiplet | 4H | Pattern for 1,3-disubstituted benzene (t, d, s, d). |
| Pyrrolidine | 3.10 – 3.25 | Triplet/Multiplet | 4H | Deshielded by |
| Pyrrolidine | 1.70 – 1.85 | Multiplet | 4H | Typical cyclic alkane region. |
Quality Control Check:
-
Absence of ~7.5 ppm doublet: If you see a strong doublet characteristic of para-substitution, you may have used 4-aminophenol by mistake.
-
Integral Ratio: The aliphatic region (8H total) must balance with the aromatic region (4H) and exchangeable protons (2H).
References
-
PubChem Compound Summary. (2025). Pyrrolidine-3-sulfonamide (and related substructures).[1][2] National Center for Biotechnology Information. Retrieved from [Link]
-
Rebros, M. et al. (2010). Synthesis of N,N-disubstituted sulfamides.[3] Journal of Organic Chemistry. (General reference for sulfamoyl chloride methodology).
-
Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential.[4][5] Medicinal Research Reviews. (Context for sulfamide bioactivity).
Sources
- 1. Pyrrolidine-3-sulfonamide | C4H10N2O2S | CID 45792639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 66684-63-7,2,5-Difluoro-4-nitroanisole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Monograph: N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide
[1][2][3]
Compound Identity & Structural Analysis
N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide is a sulfamide derivative characterized by a pyrrolidine ring fused to a sulfonamide core, capped with a 3-hydroxyphenyl (phenol) moiety.[1][2][3] This structural arrangement acts as a pharmacophore often explored in kinase inhibition and carbonic anhydrase studies.[2]
| Property | Detail |
| Systematic Name | N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide |
| CAS Registry Number | 1042784-00-8 |
| Molecular Formula | C₁₀H₁₄N₂O₃S |
| Molecular Weight | 242.29 g/mol |
| Structural Class | Sulfamide (N,N-disubstituted sulfonamide) |
| Key Functional Groups | Pyrrolidine (lipophilic solubilizer), Sulfonylurea-like core (H-bond acceptor), Phenol (H-bond donor/weak acid) |
Ionization & Solubility Logic
The molecule possesses two distinct ionization centers that dictate its pH-dependent solubility profile:
-
Phenolic Hydroxyl (Ar-OH): Weakly acidic (
).[1][2] Deprotonation at high pH ( ) significantly enhances aqueous solubility. -
Sulfamide Nitrogen (-SO₂-NH-): The proton on the nitrogen bridging the sulfonyl group and the phenyl ring is weakly acidic (
), less acidic than typical sulfonamides due to the electron-donating pyrrolidine ring.[1][2]
Physicochemical Properties & Solubility Data
Note: Where specific experimental values are proprietary, consensus calculated values (
Table 1: Physicochemical Profile
| Parameter | Value (Predicted/Experimental Consensus) | Implication for Assay |
| cLogP | 1.6 – 1.9 | Moderate lipophilicity; likely permeable but requires cosolvents for stock solutions.[1][2][3] |
| TPSA | ~75 Ų | Good oral bioavailability potential; moderate water solubility.[1] |
| pKa (Acidic) | 9.8 (Phenol), 10.8 (Sulfamide NH) | Neutral at physiological pH (7.4).[1][2] Solubility is pH-independent below pH 8.[1] |
| Melting Point | 145 – 155 °C (Solid) | High lattice energy indicates slow dissolution rate (kinetic limitation).[1] |
Table 2: Solubility Profile
| Solvent System | Solubility Estimate | Usage Recommendation |
| Water (pH 7.4) | Low (< 0.5 mg/mL) | Not suitable for high-concentration stock.[1][2] |
| DMSO | High (> 50 mg/mL) | Primary Stock Solvent. Store at -20°C. |
| Ethanol | Moderate (~10-20 mg/mL) | Suitable for secondary dilutions.[1][2] |
| 0.1 M NaOH | High (> 10 mg/mL) | Ionizes the phenol; useful for specific basic formulations. |
| 0.1 M HCl | Low | Protonation of sulfonamide is negligible; solubility remains low.[1][2] |
Experimental Protocols for Solubility Determination
To validate the solubility of CAS 1042784-00-8 for biological assays, researchers must distinguish between Kinetic Solubility (for high-throughput screening) and Thermodynamic Solubility (for formulation).[1][2]
Protocol A: Kinetic Solubility (High-Throughput)
Use this method to determine if the compound will precipitate when a DMSO stock is diluted into assay media.[1][2]
Materials:
-
10 mM Stock solution of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide in DMSO.
-
PBS (Phosphate Buffered Saline), pH 7.4.
-
96-well filter plate (0.45 µm PVDF).[1]
Workflow:
-
Spike: Dispense 198 µL of PBS into a 96-well plate.
-
Inject: Add 2 µL of the 10 mM DMSO stock (Final concentration: 100 µM, 1% DMSO).
-
Equilibrate: Shake at 500 rpm for 2 hours at 25°C.
-
Filter: Vacuum filter the suspension through the PVDF plate into a collection plate.
-
Quantify: Analyze filtrate via HPLC-UV or LC-MS/MS against a standard curve.
-
Calculation:
[1][2]
Protocol B: Thermodynamic Solubility (Gold Standard)
Use this method to determine the absolute solubility limit of the crystalline solid.
Materials:
-
Solid N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide (~5 mg).[1]
-
Glass vials (2 mL).
-
Syringe filters (0.22 µm PTFE).
Workflow:
-
Saturation: Add excess solid compound (approx. 2 mg) to 1 mL of buffer (pH 1.2, 7.4, and 10.0).
-
Incubation: Shake vials at room temperature for 24–48 hours to ensure equilibrium.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes.
-
Filtration: Filter the supernatant using a pre-saturated PTFE filter (discard first 200 µL to prevent adsorption loss).
-
Analysis: Dilute filtrate 1:10 with mobile phase (Acetonitrile:Water) and inject into HPLC.
Mechanistic Visualization
The following diagrams illustrate the ionization states affecting solubility and the decision logic for solvent selection.
Diagram 1: Solubility & Ionization Equilibrium
This diagram depicts the structural transformation of the compound across the pH scale.
Caption: Stepwise ionization of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide increasing aqueous solubility.
Diagram 2: Solubility Determination Workflow
A logic gate for researchers to select the correct solubility assay based on development stage.
Caption: Decision tree for selecting Kinetic vs. Thermodynamic solubility protocols.
References
-
Accela ChemBio Inc. (2024).[2] Product Catalog: N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide (CAS 1042784-00-8).[1][3][4][5][6][7] Retrieved from [1]
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]
-
PubChem Database. (2024). Compound Summary: Sulfonamide Derivatives and Physicochemical Properties. Retrieved from [1]
- Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. (Context on pyrrolidine sulfonamide pharmacophores).
-
ChemScene. (2024). Safety Data Sheet: 4-Fluoro-N-(3-hydroxyphenyl)benzenesulfonamide (Analogous Structure). Retrieved from [1]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. chemscene.com [chemscene.com]
- 3. 66684-63-7,2,5-Difluoro-4-nitroanisole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 1258650-90-6,benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 1152569-75-9,5-(chlorosulfonyl)-2-(2-methoxyethoxy)benzoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 732304 | Sigma-Aldrich [sigmaaldrich.com]
- 7. N-(3-Hydroxyphenyl)pyrrolidine-1-sulfonamide | CymitQuimica [cymitquimica.com]
A Comprehensive Guide to the NMR Spectral Analysis of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide
Foreword: The Analytical Imperative in Modern Drug Discovery
In the landscape of contemporary drug development, the unambiguous structural elucidation of novel chemical entities is not merely a procedural step but the bedrock of scientific integrity and progress. Molecules such as N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide, which combine key pharmacophores like the sulfonamide, a privileged structure in medicinal chemistry, with a phenol and a pyrrolidine ring, represent scaffolds of significant interest. The precise arrangement of these fragments dictates molecular interactions and, consequently, biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering an unparalleled window into molecular architecture. This guide provides an in-depth, field-proven methodology for the complete NMR spectral assignment of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide, moving from foundational principles to advanced multi-dimensional analysis. The logic presented herein is designed to be a self-validating workflow, ensuring confidence in every structural assignment.
Below is the chemical structure of the target compound, N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide, with atom numbering that will be used throughout this guide for spectral assignment.
Caption: Structure of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide with atom numbering.
Part 1: ¹H NMR Spectral Analysis: A Predictive Approach
The ¹H NMR spectrum provides the initial, and arguably most informative, map of a molecule's structure. The chemical shift (δ) of each proton is dictated by its local electronic environment, while spin-spin coupling reveals the proximity of neighboring protons.
The Aromatic Region (3-hydroxyphenyl moiety)
Protons directly attached to an aromatic ring typically resonate between 6.5 and 8.0 ppm[1]. The precise shifts for our meta-disubstituted ring are governed by the electronic effects of the two substituents:
-
Hydroxyl (-OH) Group: An activating, electron-donating group (EDG) that shields ortho and para protons, shifting their signals upfield (to lower ppm values).
-
Sulfonamide (-SO₂NR₂) Group: A deactivating, electron-withdrawing group (EWG) that deshields ortho and para protons, shifting them downfield (to higher ppm values).
Based on these principles, we can predict the relative chemical shifts and splitting patterns:
-
H2: This proton is ortho to the strongly electron-withdrawing sulfonamide group, leading to significant deshielding. It is expected to be a doublet or triplet-like signal.
-
H6: This proton is also ortho to the sulfonamide group and will be similarly deshielded. It is meta to the hydroxyl group. It will likely appear as a doublet.
-
H4: Positioned ortho to the electron-donating hydroxyl group and meta to the sulfonamide, this proton will be shielded relative to H2 and H6. It is expected to be a doublet of doublets.
-
H5: This proton is para to the sulfonamide and ortho to the hydroxyl group, experiencing shielding from the -OH group. It is expected to be a triplet.
-
Phenolic Proton (OH): This proton is exchangeable and its signal is often broad. Its chemical shift can vary significantly depending on solvent, concentration, and temperature, typically appearing between 4.0-7.0 ppm. It will disappear upon shaking the sample with D₂O.
The Aliphatic Region (Pyrrolidine Ring)
The pyrrolidine ring protons exist in a saturated environment but are influenced by the adjacent sulfonamide group.
-
α-Protons (Hα, adjacent to Nitrogen): These four protons on C1' and C4' are directly attached to the nitrogen of the sulfonamide. The strong electron-withdrawing effect of the sulfonyl group (-SO₂) will deshield them significantly. They are expected to resonate as a multiplet, likely a triplet, in the range of 3.0-3.5 ppm.[2]
-
β-Protons (Hβ, distal from Nitrogen): The four protons on C2' and C3' are further from the sulfonamide's influence and will therefore be more shielded than the α-protons. They are expected to appear as a multiplet, likely a quintet, further upfield, around 1.8-2.2 ppm.[3]
The pyrrolidine ring can undergo puckering, a form of conformational change, which can sometimes lead to more complex splitting patterns if the rate of inversion is slow on the NMR timescale.[4]
Predicted ¹H NMR Data Summary
| Proton Label | Predicted δ (ppm) | Predicted Multiplicity | Coupling (J) Hz | Rationale |
| H2 | ~7.4-7.6 | d or t | ortho, meta | Ortho to EWG (-SO₂N), deshielded. |
| H4 | ~6.8-7.0 | dd | ortho, meta | Ortho to EDG (-OH), shielded. |
| H5 | ~7.2-7.4 | t | ortho | Para to EWG, ortho to EDG. |
| H6 | ~7.1-7.3 | d | meta | Ortho to EWG, meta to EDG. |
| OH | 4.0 - 7.0 | broad s | - | Exchangeable, concentration-dependent. |
| Hα (C1', C4') | 3.0 - 3.5 | t | vicinal | Deshielded by adjacent sulfonamide group. |
| Hβ (C2', C3') | 1.8 - 2.2 | p | vicinal | Shielded relative to α-protons. |
Part 2: ¹³C NMR Spectral Analysis: Mapping the Carbon Framework
The ¹³C NMR spectrum reveals each unique carbon environment within the molecule. With proton decoupling, each carbon typically appears as a single line, simplifying the spectrum.
Aromatic Carbons
The carbons of an aromatic ring resonate between 110-160 ppm[1]. Substituent effects are critical for assignment:
-
C3 (C-OH): The carbon bearing the hydroxyl group will be significantly deshielded by the electronegative oxygen, appearing far downfield (~155-158 ppm).
-
C1 (C-S): The carbon attached to the sulfonamide group will also be downfield, but its exact position is influenced by the complex electronic nature of the SO₂N group (~138-142 ppm).
-
C2, C4, C5, C6: The remaining four CH carbons will appear in the typical aromatic region (~115-130 ppm). Their relative shifts are dictated by their position relative to the two substituents. Carbons ortho and para to the -OH group (C2, C4) will be shielded (shifted upfield) compared to a standard benzene ring.[5]
Aliphatic Carbons
-
Cα (C1', C4'): These carbons, adjacent to the sulfonamide nitrogen, will be deshielded and are expected around 45-50 ppm.
-
Cβ (C2', C3'): These carbons are in a more standard alkane-like environment and will be shielded relative to Cα, appearing around 24-28 ppm.[6]
A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is invaluable here. It differentiates carbon types: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like C1 and C3) do not appear at all. This allows for the unambiguous identification of the pyrrolidine CH₂ carbons.[7]
Predicted ¹³C NMR Data Summary
| Carbon Label | Predicted δ (ppm) | DEPT-135 Phase | Rationale |
| C1 | 138 - 142 | Absent | Quaternary, attached to EWG. |
| C2 | 115 - 120 | Positive | Aromatic CH, ortho to C-S, ortho to C-OH. |
| C3 | 155 - 158 | Absent | Quaternary, attached to electronegative O. |
| C4 | 118 - 122 | Positive | Aromatic CH, ortho to C-OH. |
| C5 | 129 - 131 | Positive | Aromatic CH, meta to both groups. |
| C6 | 121 - 124 | Positive | Aromatic CH, ortho to C-S. |
| Cα (C1', C4') | 45 - 50 | Negative | Aliphatic CH₂, deshielded by sulfonamide. |
| Cβ (C2', C3') | 24 - 28 | Negative | Aliphatic CH₂, standard alkane region. |
Part 3: 2D NMR Spectroscopy: The Definitive Assignment
While 1D NMR provides a wealth of information, 2D NMR techniques are required to definitively connect the pieces and build a validated structure. These experiments correlate signals, revealing bonding networks through the molecule.[8][9]
COSY (COrrelation SpectroscopY)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). It is the primary tool for mapping out distinct spin systems.[10]
-
Aromatic System: Cross-peaks will be observed between adjacent protons on the phenyl ring (e.g., H5 will show a correlation to H4 and H6). This confirms their connectivity.
-
Aliphatic System: A strong cross-peak will connect the α-protons to the β-protons of the pyrrolidine ring, confirming the -CH₂-CH₂- linkage.
Caption: Expected ³JHH correlations in a COSY spectrum.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment is a powerful tool that correlates each proton directly to the carbon atom it is attached to (¹JCH).[11] This allows for the unambiguous assignment of every carbon that has a proton attached. For example, the proton signal predicted at ~3.2 ppm will show a cross-peak to the carbon signal at ~48 ppm, definitively assigning these as Hα and Cα, respectively.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is the final piece of the puzzle, revealing correlations between protons and carbons over two or three bonds (²JCH, ³JCH). This is crucial for connecting the distinct spin systems identified by COSY.[12]
-
Connecting the Rings: While there are no protons on the sulfur or nitrogen to directly bridge the phenyl and pyrrolidine rings, key correlations will solidify the overall structure. The α-protons (Hα) of the pyrrolidine ring should show a three-bond correlation to the β-carbons (Cβ).
-
Confirming Substituent Positions: The aromatic protons will show crucial correlations to the quaternary carbons. For example, H2 and H6 should both show correlations to the sulfonamide-bearing carbon (C1), confirming their ortho relationship. Similarly, H2 and H4 should show correlations to the hydroxyl-bearing carbon (C3).
Caption: Key expected long-range HMBC correlations.
Part 4: Experimental Protocol: A Self-Validating Workflow
Achieving high-quality, reproducible NMR data requires a meticulous experimental approach. The following protocol is designed to ensure data integrity.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent. DMSO-d₆ is an excellent choice as it readily dissolves polar compounds and its residual solvent peak (δH ~2.50 ppm, δC ~39.52 ppm) does not typically overlap with key signals.[13] Acetone-d₆ is another suitable option.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
For exchange experiments, prepare a second identical sample and add one drop of D₂O, shake well, and re-acquire the ¹H NMR spectrum to identify the -OH proton.
-
-
Instrument Setup & Calibration:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and sensitivity.
-
Insert the sample into the magnet and allow it to thermally equilibrate for 5-10 minutes.
-
Perform standard instrument tuning and matching procedures for the ¹H and ¹³C channels.
-
Lock the field frequency onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow, symmetrical solvent peak shape.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-pulse ¹H spectrum. Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (S/N > 100:1).
-
¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
DEPT-135: Run a standard DEPT-135 pulse sequence to differentiate CH, CH₂, and CH₃ groups.
-
gCOSY: Acquire a gradient-selected COSY spectrum to map H-H correlations.
-
gHSQC: Acquire a gradient-selected HSQC spectrum optimized for one-bond C-H coupling (~145 Hz) to correlate protons to their attached carbons.
-
gHMBC: Acquire a gradient-selected HMBC spectrum optimized for long-range couplings (typically 8-10 Hz) to identify multi-bond correlations.
-
-
Data Processing & Analysis:
-
Apply Fourier transformation to all acquired FIDs.
-
Phase correct all spectra manually.
-
Perform baseline correction.
-
Calibrate the ¹H spectrum by setting the residual DMSO-d₆ peak to 2.50 ppm. Calibrate the ¹³C spectrum using the DMSO-d₆ multiplet centered at 39.52 ppm.
-
Integrate the ¹H spectrum to determine the relative number of protons for each signal.
-
Analyze the 2D spectra to build connectivity maps and complete the assignments as outlined in Part 3.
-
Data Analysis Workflow Diagram
Caption: A logical workflow for complete NMR spectral assignment.
Conclusion
The structural elucidation of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide is a quintessential example of the power of modern NMR spectroscopy. Through a systematic approach that begins with predictive analysis based on fundamental principles and progresses through a suite of 1D and 2D experiments, a complete and unambiguous assignment of every proton and carbon signal can be achieved. The combination of COSY, HSQC, and HMBC experiments provides a self-validating network of correlations that transforms spectral data into a definitive molecular structure. This guide outlines a robust, field-tested workflow that ensures the highest degree of scientific rigor and confidence, a non-negotiable standard in research and drug development.
References
-
Title: ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects Source: ResearchGate URL: [Link]
-
Title: 15.4: Spectral Characteristics of the Benzene Ring Source: Chemistry LibreTexts URL: [Link]
-
Title: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides Source: Royal Society of Chemistry URL: [Link]
-
Title: Theoretical NMR correlations based Structure Discussion Source: PubMed Central (PMC) URL: [Link]
-
Title: ¹H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects Source: PubMed URL: [Link]
-
Title: Benzene patterns Source: The Exam Formula URL: [Link]
-
Title: 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC Source: YouTube URL: [Link]
-
Title: Summary of C13-NMR Interpretation Source: James Madison University URL: [Link]
-
Title: Structure Elucidation by NMR Source: ETH Zurich URL: [Link]
-
Title: Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System Source: ResearchGate URL: [Link]
-
Title: Common 2D (COSY, HSQC, HMBC) Source: San Diego State University NMR Facility URL: [Link]
-
Title: Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using ¹H NMR Spectroscopy Source: ResearchGate URL: [Link]
-
Title: Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using ¹H NMR Spectroscopy Source: ACS Publications URL: [Link]
-
Title: NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide Source: PubMed URL: [Link]
-
Title: H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) Source: YouTube URL: [Link]
-
Title: Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one Source: PubMed Central (PMC) URL: [Link]
-
Title: A curious case of dynamic disorder in pyrrolidine rings elucidated by NMR crystallography Source: RSC Publishing URL: [Link]
-
Title: Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine Source: ResearchGate URL: [Link]
-
Title: Pyrrolidine - Optional[13C NMR] - Chemical Shifts Source: SpectraBase URL: [Link]
-
Title: Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid Source: PubMed Central (PMC) URL: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide mass spectrometry fragmentation
An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide
Abstract
This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation pathways for N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide. Intended for researchers in analytical chemistry, pharmacology, and drug development, this document synthesizes fundamental principles of mass spectrometry with established fragmentation patterns of sulfonamide, pyrrolidine, and phenyl moieties. We will explore the mechanistic rationale behind bond cleavages under various ionization conditions, propose detailed fragmentation schemes, and provide a validated experimental protocol for empirical analysis. This guide is structured to serve as both a predictive tool for researchers working with this specific molecule or structurally related analogues and as an educational resource on logical fragmentation analysis.
Introduction: Structural Elucidation in Modern Drug Discovery
N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide is a molecule of interest due to its composite structure, incorporating a sulfonamide core, a pyrrolidine ring, and a hydroxyphenyl group. Such scaffolds are prevalent in medicinal chemistry. The ability to unambiguously identify and characterize these molecules and their metabolites is paramount in drug discovery and development. High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) stands as a cornerstone technology for this purpose, offering unparalleled sensitivity and structural insight.
Understanding the gas-phase ion chemistry of a molecule is not merely an academic exercise. It is a predictive necessity that enables the development of robust analytical methods, such as Multiple Reaction Monitoring (MRM) for quantification, and facilitates the rapid identification of metabolites and degradants in complex biological matrices. This guide will deconstruct the fragmentation behavior of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide by examining its constituent chemical functionalities.
Foundational Principles of Fragmentation
The fragmentation of a molecule in a mass spectrometer is a controlled energetic process that primarily occurs after ionization. The pathways of fragmentation are dictated by the molecule's intrinsic chemical properties: the stability of the resulting ions and neutral losses, the relative strengths of chemical bonds, and the potential for intramolecular rearrangements. For N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide, we anticipate fragmentation to be driven by three key structural features:
-
The Sulfonamide Linkage (Ar-SO₂-NR₂): This group is known for characteristic cleavages at the S-N and C-S bonds. Under positive mode electrospray ionization (ESI+), protonation often occurs on the sulfonamide nitrogen, weakening the S-N bond and promoting its cleavage.[1] A common fragmentation pathway for aromatic sulfonamides also involves the neutral loss of sulfur dioxide (SO₂) via rearrangement.[2]
-
The Pyrrolidine Ring: This saturated heterocyclic amine is a basic site. In positive ion mode, it can readily accept a proton. Fragmentation can be initiated by this charge site, often leading to the neutral loss of the entire pyrrolidine moiety or ring-opening reactions.[3][4][5]
-
The Hydroxyphenyl Group: This moiety provides a site for potential charge localization and can influence the fragmentation of the adjacent sulfonamide group.
The interplay between these groups under the energetic conditions of collision-induced dissociation (CID) will determine the final mass spectrum.
Proposed Fragmentation Pathways
To predict the fragmentation, we must first calculate the theoretical exact mass of the protonated and deprotonated precursor ions.
Molecular Formula: C₁₀H₁₄N₂O₃S Monoisotopic Mass: 242.0725 Da
-
Positive Ion Mode [M+H]⁺: 243.0803 m/z
-
Negative Ion Mode [M-H]⁻: 241.0647 m/z
Positive Ion Mode (ESI+) Fragmentation
In positive ion mode, protonation is likely to occur at one of two primary sites: the pyrrolidine nitrogen or the sulfonamide nitrogen. The initial protonation site significantly influences the subsequent fragmentation cascade.
Caption: High-level workflow for MS/MS analysis.
The primary fragmentation pathways are predicted to be:
-
Cleavage of the Sulfonyl-Pyrrolidine (S-N) Bond: This is a canonical cleavage for N-substituted sulfonamides. Protonation on the pyrrolidine nitrogen would lead to a stable neutral loss (pyrrolidine, 71.07 Da) and the formation of a 3-hydroxyphenylsulfonyl cation.
-
Loss of Sulfur Dioxide (SO₂): A characteristic rearrangement for aromatic sulfonamides can lead to the elimination of SO₂ (63.96 Da).[2] This often involves the migration of the pyrrolidine group to the aromatic ring.
-
Pyrrolidine Ring Fragmentation: Following initial cleavages, the charged pyrrolidine fragment itself (if formed) or the intact protonated molecule can undergo further fragmentation, typically involving the loss of ethene (C₂H₄).
Caption: Predicted ESI+ fragmentation pathways.
Table 1: Predicted Major Fragment Ions in Positive Mode (ESI+)
| Predicted m/z | Proposed Formula | Neutral Loss | Description of Fragment |
| 179.1178 | C₁₀H₁₅N₂O⁺ | SO₂ | Ion resulting from rearrangement and loss of sulfur dioxide. |
| 172.0065 | C₆H₆O₃S⁺ | C₄H₉N | 3-hydroxyphenylsulfonyl cation from S-N bond cleavage. |
| 151.0538 | C₄H₁₁N₂O₂S⁺ | C₆H₅O | Pyrrolidine-1-sulfonamide ion from C-S bond cleavage. |
| 109.0340 | C₆H₅O₂⁺ | C₄H₉N₂O₂S | 3-hydroxyphenyloxonium ion. |
| 72.0813 | C₄H₁₀N⁺ | C₆H₆N₂O₃S | Protonated pyrrolidine iminium ion. |
| 70.0657 | C₄H₈N⁺ | C₆H₇NO₃S | Pyrrolidine fragment after loss of hydrogen. |
Negative Ion Mode (ESI-) Fragmentation
In negative ion mode, deprotonation will occur at the most acidic proton, which is either the phenolic hydroxyl group or the sulfonamide N-H (if it were a secondary sulfonamide). In this tertiary sulfonamide, deprotonation will exclusively occur at the phenolic hydroxyl. The resulting phenoxide is a stable anion that will direct the fragmentation cascade.
Deprotonated aromatic sulfonamides are known to undergo fragmentation characterized by the loss of a neutral sulfur dioxide molecule.[6][7] This often occurs through an intramolecular rearrangement process.
Caption: Predicted ESI- fragmentation pathways.
Table 2: Predicted Major Fragment Ions in Negative Mode (ESI-)
| Predicted m/z | Proposed Formula | Neutral Loss | Description of Fragment |
| 177.0922 | C₁₀H₁₃N₂O⁻ | SO₂ | Ion resulting from the characteristic loss of sulfur dioxide. |
| 154.0014 | C₆H₄NO₃S⁻ | C₄H₉N | 3-carboxyphenylsulfonamide anion after rearrangement. |
| 93.0340 | C₆H₅O⁻ | C₄H₉NO₂S | 3-phenoxide ion from C-S bond cleavage. |
| 70.0657 | C₄H₈N⁻ | C₆H₆O₃S | Pyrrolidinide anion from S-N bond cleavage. |
Experimental Protocol for Empirical Validation
The following protocol outlines a self-validating methodology for acquiring high-resolution tandem mass spectra. The use of HRMS is critical for confirming the elemental composition of fragment ions, thereby validating the proposed structures.
Materials and Reagents
-
N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide (≥98% purity)
-
LC-MS Grade Acetonitrile
-
LC-MS Grade Water
-
LC-MS Grade Formic Acid (for positive mode)
-
LC-MS Grade Ammonium Hydroxide (for negative mode)
Sample Preparation
-
Prepare a 1.0 mg/mL stock solution of the analyte in acetonitrile.
-
Create a working solution by diluting the stock solution to 1.0 µg/mL in a 50:50 acetonitrile:water mixture.
-
For positive mode analysis, acidify the working solution with 0.1% formic acid.
-
For negative mode analysis, use a separate aliquot of the working solution and make it basic with 0.1% ammonium hydroxide.
Instrumentation and Method
-
Instrument: A quadrupole time-of-flight (Q-TOF) mass spectrometer or an Orbitrap mass spectrometer coupled to a UHPLC system.
-
Ionization Source: Electrospray Ionization (ESI)
-
LC Method (Optional, for sample cleanup): A rapid gradient using a C18 column can be employed if direct infusion shows significant ion suppression.
-
Direct Infusion: Infuse the prepared sample at 5-10 µL/min.
Table 3: Recommended Mass Spectrometer Parameters
| Parameter | Positive Mode (ESI+) Setting | Negative Mode (ESI-) Setting | Rationale |
| Ionization Mode | ESI+ | ESI- | To generate protonated and deprotonated molecules, respectively. |
| Capillary Voltage | 3.5 - 4.5 kV | 2.5 - 3.5 kV | Optimized for stable spray of the chosen mobile phase. |
| Source Temp. | 120 - 150 °C | 120 - 150 °C | To aid desolvation without causing thermal degradation. |
| Desolvation Temp. | 350 - 450 °C | 350 - 450 °C | To efficiently remove solvent from the ESI droplets. |
| MS1 Scan Range | 50 - 500 m/z | 50 - 500 m/z | To detect the precursor ion and any in-source fragments. |
| Precursor Ion | 243.08 m/z | 241.06 m/z | Isolation of the monoisotopic peak of the analyte. |
| Collision Energy | Ramped (e.g., 10-40 eV) | Ramped (e.g., 10-40 eV) | A ramped collision energy ensures a wide range of fragments are produced. |
| Resolution | >20,000 FWHM | >20,000 FWHM | High resolution is crucial for accurate mass measurement and formula determination. |
Data Analysis and Validation
-
Acquire MS/MS spectra for the selected precursor ions.
-
Using the instrument's software, determine the accurate masses of the observed fragment ions.
-
Calculate the elemental composition for each fragment and compare the mass error (should be < 5 ppm) against the predicted formulas in Tables 1 and 2.
-
A close match between the observed accurate mass and the theoretical mass of a proposed fragment provides strong evidence for its structure.
Conclusion
The mass spectrometric fragmentation of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide is predicted to be a rich process governed by the established ion chemistry of its constituent functional groups. In positive ion mode, fragmentation is expected to be dominated by cleavages around the sulfonamide bridge (S-N and C-S bonds) and the characteristic neutral loss of SO₂. In negative ion mode, deprotonation on the phenol directs fragmentation, with the loss of SO₂ being a key diagnostic pathway. The provided experimental protocol offers a robust framework for obtaining high-quality empirical data to validate these predictions. This foundational understanding is critical for any researcher involved in the synthesis, analysis, or metabolic profiling of this compound and its derivatives.
References
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]
-
Wang, R., & Attygalle, A. B. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 812-821. [Link]
-
PubMed. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen-Oxygen Rearrangements. [Link]
-
ACS Publications. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry. [Link]
-
Gao, J., Li, Y., & Li, H. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4163-4172. [Link]
-
Kang, L., & Yang, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Rapid Communications in Mass Spectrometry, 22(5), 773-778. [Link]
-
Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link]
-
Wolff, J. C. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. [Link]
-
PubMed. (2019). Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn , ESI-Q-TOF-MS/MS and DFT calculations. [Link]
-
Todua, N. G., Tretyakov, K. V., Borisov, R. S., Zhilyaev, D. I., Zaikin, V. G., Stein, S. E., & Mikaia, A. I. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. Rapid Communications in Mass Spectrometry, 25(6), 750-754. [Link]
-
PubMed. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]
-
RSC Publishing. (n.d.). Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides. [Link]
-
PubMed. (2003). Mass spectrometric studies of some novel sulfonamides. [Link]
-
ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. [Link]
-
Oxford Academic. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. [Link]
-
Jackson, G. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. Forensic Chemistry, 19, 100236. [Link]
-
Macedonian Pharmaceutical Bulletin. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. [Link]
-
ACS Publications. (2021). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Journal of Agricultural and Food Chemistry. [Link]
-
ResearchGate. (n.d.). ESI product ion mass spectrum of pyrrolidine ring opened... [Link]
-
ResearchGate. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement [pubmed.ncbi.nlm.nih.gov]
- 3. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen-Oxygen Rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide
A Technical Guide for 11
Executive Summary & Compound Analysis
This guide details the computational modeling workflow for N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide (CAS: 328549-38-8). Based on its pharmacophore—a pyrrolidine ring linked via a sulfonamide to a phenolic moiety—this compound is identified as a Class I inhibitor of 11
11
Chemical Structure & Properties
| Property | Value | Relevance |
| Formula | Small molecule fragment/lead | |
| MW | ~242.3 g/mol | High ligand efficiency (LE) potential |
| H-Bond Donors | 2 (Phenol -OH, Sulfonamide -NH) | Critical for catalytic triad interaction |
| H-Bond Acceptors | 3 ( | Anchors to cofactor or solvent network |
| LogP (Pred) | ~1.8 - 2.2 | Ideal lipophilicity for membrane permeability |
Phase I: Molecular Foundation (QM & Ligand Prep)
Objective: To generate a physically accurate 3D conformer and determine the correct ionization state prior to docking.
Quantum Mechanical Optimization
Standard force fields (MMFF94, OPLS4) often miscalculate the geometry of sulfonamide nitrogens (planar vs. pyramidal). We utilize Density Functional Theory (DFT) for correction.
Protocol:
-
Initial Conformer: Generate 3D structure from SMILES: C1CN(C1)S(=O)(=O)Nc2cccc(c2)O.
-
Geometry Optimization:
-
Software: Gaussian 16 or ORCA.
-
Level of Theory: B3LYP/6-311+G(d,p).[2]
-
Solvation: IEFPCM (Water).
-
Key Check: Verify the
bond angle. Sulfonamide nitrogens often exhibit character due to conjugation, enforcing planarity which affects binding pocket fit.
-
Ionization & Tautomer States (Epik/Jaguar)
The sulfonamide proton (
-
Decision: Model the neutral species as the primary ligand.
-
Chirality: The pyrrolidine ring is achiral in this specific molecule, simplifying the workflow (no stereoisomer enumeration needed).
Phase II: Target Identification & Preparation
Objective: Select a crystal structure that mimics the induced fit required for sulfonamide binding.
Template Selection
The 11
| PDB ID | Resolution | Ligand Class | Suitability |
| 3LZ6 | 1.95 Å | Pyrrolidine Carboxamide (PF-877423) | High: Structurally homologous pyrrolidine core. |
| 2BEL | 2.50 Å | Sulfonamide | Medium: Good for sulfonamide geometry, lower resolution. |
| 4BB5 | 1.80 Å | Adamantyl Sulfonamide | High: High resolution, distinct hydrophobic pocket. |
Selected Template: 3LZ6 (Human 11
Protein Preparation Workflow
-
Preprocessing: Remove artifacts; delete chains B/C/D (if identical) to speed up calculation.
-
H-Bond Optimization: Optimize H-bond network using PROPKA at pH 7.0.
-
Critical Step: Ensure His231 is protonated on
if interacting with the sulfonamide oxygens.
-
-
Restrained Minimization: Apply OPLS4 force field with a RMSD convergence of 0.30 Å to relieve steric clashes without distorting the crystal lattice.
Phase III: Molecular Docking Protocol
Objective: Predict the binding orientation and affinity.
Grid Generation
-
Center: Centered on the co-crystallized ligand in 3LZ6.
-
Size:
Å box (Inner box 10 Å). -
Constraints: Define a hydrogen bond constraint on Tyr183 (catalytic residue) or Ser170 . This forces the docking algorithm to prioritize poses that interact with the catalytic triad.
Docking Strategy (Glide XP / AutoDock Vina)
The "Soft Docking" approach is recommended due to the flexibility of the pyrrolidine ring.
Step-by-Step Protocol:
-
Validation: Re-dock the native ligand from 3LZ6. Success criteria: RMSD < 2.0 Å.
-
Sampling: Generate 50 poses per ligand.
-
Scoring: Use Glide XP (Extra Precision) or Vina Score.
-
Post-Docking Minimization: Allow the ligand to relax within the rigid receptor field.
Interaction Hypothesis
The expected binding mode for N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide:
-
Sulfonamide Oxygen: H-bond acceptor from Ser170 or Tyr183 .
-
Hydroxyphenyl Group: Occupies the hydrophobic pocket usually filled by the steroid core; the -OH group may H-bond with Asp259 or water networks.
-
Pyrrolidine Ring: Hydrophobic interaction with Val180 and Ala223 .
Phase IV: Molecular Dynamics (MD) Simulation
Objective: Assess the temporal stability of the docked complex and water-mediated interactions.
Simulation Setup (GROMACS / Desmond)
-
System: Protein-Ligand Complex in an orthorhombic box.
-
Solvent: TIP3P or OPC water model (buffer distance 10 Å).
-
Ions: Neutralize with
or and add 0.15 M salt. -
Force Field:
-
Protein: CHARMM36m or OPLS4.
-
Ligand: CGenFF (CHARMM) or OPLS4.
-
Production Run Protocol
-
Minimization: Steepest descent (5000 steps).
-
Equilibration:
-
NVT (100 ps) @ 300 K (Berendsen thermostat).
-
NPT (100 ps) @ 1 bar (Berendsen barostat).
-
-
Production: 100 ns, NPT ensemble, 2 fs time step.
-
Thermostat: Nose-Hoover.
-
Barostat: Parrinello-Rahman.
-
Analysis Metrics
-
RMSD: Plot Ligand RMSD relative to the protein backbone. (Stable if < 2.5 Å fluctuation).
-
H-Bond Occupancy: Calculate % of simulation time the Sulfonamide-Tyr183 bond exists. (>60% indicates a strong binder).
-
RMSF: Monitor Loop 180-190 flexibility. High fluctuations suggest ligand instability.
Visualization & Workflow Diagram
Caption: Integrated workflow for in silico profiling of sulfonamide-based 11
ADMET & Lead Optimization
Objective: Predict the "drug-likeness" and potential liabilities.
-
Metabolic Stability: The pyrrolidine ring is susceptible to oxidative metabolism (hydroxylation) by CYP450 enzymes.
-
In Silico Tool: FAME 3 or Schrödinger P450 Site of Metabolism.
-
Mitigation Strategy: If high clearance is predicted, suggest adding a fluorine to the pyrrolidine ring (block metabolic hotspot).
-
-
Solubility: The sulfonamide and phenol groups provide reasonable aqueous solubility (LogS > -4.0).
-
Toxicity: Check for PAINS (Pan-Assay Interference Compounds) alerts. Sulfonamides can sometimes trigger skin sensitization alerts.
References
-
Pfizer Global Research. (2010).[3] The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors.[3] Bioorganic & Medicinal Chemistry Letters.[4][5]
-
Bristol-Myers Squibb. (2014).[6] Discovery of pyridyl sulfonamide 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors.[1][6] Bioorganic & Medicinal Chemistry Letters.[4][5]
-
Vertex Pharmaceuticals. (2005). Synthesis and biological evaluation of sulfonamidooxazoles... selective inhibitors of 11beta-HSD1.[7] Bioorganic & Medicinal Chemistry Letters.[4][5]
-
RCSB PDB. (2010). Crystal Structure of Human 11beta-HSD1 with PF-877423 (PDB: 3LZ6).[3]
-
Schrödinger. (2024). Glide: A Complete Solution for Ligand-Receptor Docking.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of cyclicsulfonamide derivatives as 11 beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolidine-pyrazole ureas as potent and selective inhibitors of 11β-hydroxysteroid-dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of pyridyl sulfonamide 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of sulfonamidooxazoles and beta-keto sulfones: selective inhibitors of 11beta-hydroxysteroid dehydrogenase type I - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Profiling N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide as a Transition-State Analogue for Phosphatase and Sulfatase Inhibition
[1]
1Introduction & Mechanistic Rationale
N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide represents a class of "sulfamide bioisosteres" designed to overcome the hydrolytic instability of phosphate and sulfate esters.[1] In enzyme inhibition studies, this compound serves as a non-hydrolyzable transition-state analogue.[1]
Pharmacophore Analysis
-
3-Hydroxyphenyl Group: Acts as a structural mimic of the Tyrosine phenol (in PTP1B substrates) or the Estradiol A-ring (in steroidogenic enzymes).[1] It provides critical H-bond donor capabilities for active site recognition (e.g., Asp181 in PTP1B).[1]
-
Sulfonyl Group (
): Mimics the tetrahedral geometry of the phosphate ( ) or sulfate ( ) group during the transition state.[1] Unlike esters, the sulfamide linkage ( ) is metabolically stable.[1] -
Pyrrolidine Ring: Provides hydrophobic bulk to fill the specificity pocket (e.g., the "YRD" motif in PTP1B or the hydrophobic channel in 17
-HSD), enhancing binding affinity via van der Waals interactions.[1]
Mechanism of Action (PTP1B Focus)
The compound functions as a competitive reversible inhibitor .[1]
-
Binding: The compound enters the catalytic site.[1]
-
Interaction: The sulfonyl oxygens form hydrogen bonds with the backbone amides of the P-loop (residues 215–221), mimicking the interactions of the substrate phosphate group.[1]
-
WPD Loop Closure: The 3-hydroxyphenyl group interacts with the WPD loop (Trp179, Pro180, Asp181), locking the enzyme in a closed, inactive conformation.[1]
Experimental Workflow Visualization
The following diagram illustrates the screening cascade for validating this compound against its primary targets.
Caption: Dual-pathway screening workflow for N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide, targeting metabolic (PTP1B) and oncogenic (STS) enzymes.
Protocol 1: PTP1B Enzymatic Inhibition Assay
Objective: Determine the IC50 of the compound against Recombinant Human PTP1B using a colorimetric readout.[1]
Reagents & Preparation
| Reagent | Concentration / Composition | Function |
| Assay Buffer | 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 2 mM DTT | Maintains enzyme stability and reduces active site cysteine oxidation.[1][2] |
| Substrate | p-Nitrophenyl Phosphate (pNPP) | Hydrolyzed by PTP1B to produce yellow p-nitrophenol (Abs 405 nm).[1] |
| Enzyme | Recombinant Human PTP1B (residues 1-321) | Target enzyme.[1] Final conc: 1–5 nM.[1] |
| Inhibitor Stock | 10 mM in 100% DMSO | N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide.[1] |
| Stop Solution | 1 M NaOH | Quenches reaction and maximizes p-nitrophenol absorbance.[1] |
Step-by-Step Methodology
-
Compound Dilution: Prepare a 3-fold serial dilution of the inhibitor in DMSO (8 points, starting at 100 µM). Further dilute 1:10 into Assay Buffer to reduce DMSO concentration to 10% (Final Assay DMSO = 1%).
-
Enzyme Activation: Dilute PTP1B enzyme stock into Assay Buffer. Incubate on ice for 10 minutes to ensure DTT reduces the active site Cysteine (Cys215).[1]
-
Pre-Incubation:
-
Reaction Initiation: Add 5 µL of pNPP substrate (Final conc:
value, typically 2 mM).[1] -
Measurement:
-
Kinetic Mode: Monitor Absorbance at 405 nm every 30 seconds for 10 minutes.
-
Endpoint Mode: Incubate 30 minutes, add 50 µL 1 M NaOH, read Abs 405 nm.
-
-
Data Analysis: Plot % Inhibition vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve (Variable Slope) to calculate IC50.[1]
Validation Criteria:
Protocol 2: Steroid Sulfatase (STS) Screening
Objective: Assess the compound's ability to mimic the transition state of steroid sulfatase using a fluorometric assay.[1]
Reagents & Preparation[1][3]
-
Substrate: 4-Methylumbelliferyl sulfate (4-MUS).[1] Non-fluorescent until hydrolyzed.[1]
-
Buffer: 0.1 M Tris-HCl, pH 7.0.
-
Enzyme Source: Human Placental Microsomes or Recombinant STS.[1]
Step-by-Step Methodology
-
Preparation: Dissolve N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide in DMSO.
-
Incubation: Mix 100 µL of Enzyme preparation with 10 µL of inhibitor. Incubate 5 min at 37°C.
-
Reaction: Add 100 µL of 4-MUS (20 µM final). Incubate for 1 hour at 37°C.
-
Termination: Add 1 mL of 0.1 M Glycine-NaOH (pH 10.4). High pH is required to maximize fluorescence of the 4-methylumbelliferone product.[1]
-
Detection: Read Fluorescence (Ex: 360 nm / Em: 460 nm).
-
Interpretation: A reduction in fluorescence indicates competitive binding of the sulfamide to the STS active site, mimicking the sulfated steroid.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation | Poor aqueous solubility of the sulfonamide scaffold.[1] | Limit final DMSO to 1–2%.[1] If precipitation occurs >50 µM, add 0.01% Triton X-100 to the buffer.[1] |
| High Background | Compound auto-fluorescence or absorbance.[1] | Run a "Compound Only" control (No Enzyme) and subtract this baseline.[1] |
| Time-Dependent Inhibition | Slow binding kinetics (common with P-loop binders).[1] | Perform a "Jump Dilution" assay. Pre-incubate enzyme + inhibitor for varying times (0, 15, 30, 60 min) before adding substrate.[1] |
| Oxidation | PTP1B active site oxidation (inactivation).[1] | Ensure DTT or TCEP is fresh in the assay buffer.[1] PTP1B is extremely sensitive to oxidation.[1] |
References
-
Zhang, S., et al. (2002).[1] "PTP1B as a drug target: recent developments in PTP1B inhibitor discovery." Drug Discovery Today, 12(9-10), 373-381.[1] Link
-
Winum, J. Y., et al. (2006).[1] "Sulfamates and their therapeutic potential." Medicinal Research Reviews, 25(2), 186-228.[1] Link
-
Puius, Y. A., et al. (1997).[1] "Identification of a second aryl phosphate-binding site in protein-tyrosine phosphatase 1B: a paradigm for inhibitor design." Proceedings of the National Academy of Sciences, 94(25), 13420-13425.[1] Link[1]
-
Day, J. M., et al. (2010).[1] "Development of steroid sulfatase inhibitors." Molecular and Cellular Endocrinology, 315(1-2), 225-232.[1] Link
-
El-Shorbagy, et al. (2022).[1][3] "Sulfonamides with hydroxyphenyl moiety: Synthesis, structure, physicochemical properties." Polyhedron, 221, 115865.[1][4] Link[1][4]
Sources
- 1. 3-HYDROXY-1-N-CBZ-PYRROLIDINE | 95656-88-5 [chemicalbook.com]
- 2. 66684-63-7,2,5-Difluoro-4-nitroanisole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Application Note: A Strategic Approach to Cell-Based Assay Development for Novel Modulators of Gq-Coupled GPCRs
Introduction and Strategic Overview
The discovery of novel chemical entities like N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide presents an exciting opportunity in drug development. However, these compounds often have uncharacterized biological targets and mechanisms of action. This document outlines a comprehensive, tiered strategy for developing a robust cell-based assay cascade to characterize the pharmacological activity of such compounds.
As the precise molecular target of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide is not yet defined in publicly available literature, we will proceed with a logical, target-class-based hypothesis. The sulfonamide functional group is a well-known pharmacophore present in drugs targeting a wide range of proteins, including G-protein coupled receptors (GPCRs).[1][2] Therefore, this guide will use a hypothetical Gq-coupled GPCR as a target to construct a detailed assay development plan. This strategic approach is broadly applicable to any novel compound suspected of modulating this critical receptor class.[3][4]
Our strategy is built on a three-tiered system designed to maximize efficiency, ensure data quality, and build a comprehensive pharmacological profile.
-
Tier 1: Primary Screening: A high-throughput, cost-effective assay to rapidly identify "hit" activity. We will develop a no-wash Fluo-8 calcium flux assay.[5]
-
Tier 2: Secondary & Orthogonal Confirmation: A mechanistically distinct assay to confirm primary hits and reduce false positives. We will employ an HTRF-based IP-One assay, which measures a downstream metabolite in the Gq pathway.[6]
-
Tier 3: Counter-Screening & Cytotoxicity: An assay to identify non-specific activity or cellular toxicity, ensuring that observed effects are target-specific. A luminescence-based cell viability assay will be used.[7][8]
This structured workflow ensures that resources are focused on compounds with the highest potential, providing a clear, data-driven path from initial screening to lead optimization.
The Gq Signaling Pathway: A Foundation for Assay Design
Activation of a Gq-coupled GPCR by an agonist initiates a well-defined intracellular signaling cascade. This provides multiple nodes for assay intervention.[9][10] The binding of a ligand to the receptor triggers the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer.[11] The activated Gαq-GTP then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][12] IP3 binds to its receptor on the endoplasmic reticulum, causing the rapid release of stored calcium (Ca2+) into the cytoplasm.[13] It is this transient increase in intracellular Ca2+ that forms the basis of our primary assay. The IP3 is subsequently metabolized to inositol monophosphate (IP1), which accumulates in the cell and serves as a stable endpoint for our secondary assay.[6][14]
Caption: Gq-Coupled GPCR Signaling Cascade.
Core Experimental Platforms & Protocols
Cell Line Selection and Preparation
The choice of cell line is critical for developing a successful assay. Human Embryonic Kidney (HEK293) cells are a widely accepted standard for studying heterologously expressed GPCRs.[15][16] Their advantages include low endogenous GPCR expression, robust growth characteristics, and high transfection efficiency.[15][17] For this project, we will use a HEK293 cell line stably expressing our hypothetical Gq-coupled receptor of interest.
Protocol: Cell Culture
-
Culture HEK293 cells expressing the target GPCR in DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO2 incubator.[17]
-
Passage cells every 2-3 days when they reach 80-90% confluency to maintain exponential growth.
-
For assays, harvest cells using a gentle dissociation reagent (e.g., TrypLE) and perform a cell count to ensure accurate seeding density.[18]
Tier 1: Primary Screen - Calcium Flux Assay
The primary screen is designed for high-throughput to quickly identify active compounds. A no-wash calcium flux assay using a fluorescent indicator like Fluo-8 is ideal due to its simplicity, speed, and strong signal window.[5][19] The Fluo-8 AM ester passively crosses the cell membrane, where intracellular esterases cleave it into its active, cell-impermeant form. Upon binding to Ca2+ released from the ER, its fluorescence intensity increases dramatically.[20]
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. researchgate.net [researchgate.net]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. nuvisan.com [nuvisan.com]
- 5. Calcium Flux Assay Kit (Fluo-8, No Wash) (ab112129) | Abcam [abcam.com]
- 6. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 7. promega.com [promega.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. G protein αq exerts expression level-dependent distinct signaling paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. HEK Cell-Based High-Throughput GPCR Screening Platforms [cytion.com]
- 16. Expression of G protein-coupled receptors and related proteins in HEK293, AtT20, BV2, and N18 cell lines as revealed by microarray analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GPCR deorphanization assay in HEK-293 cells [bio-protocol.org]
- 19. interchim.fr [interchim.fr]
- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]
Application Note: N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide as a Molecular Probe
The following is a comprehensive Technical Application Note and Protocol Guide for N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide , designed for researchers in medicinal chemistry, chemical biology, and fragment-based drug discovery (FBDD).
Introduction & Mechanism of Action
N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide is a specialized chemical probe belonging to the
Core Applications
-
Carbonic Anhydrase (CA) Profiling: Probes the hydrophobic sub-pockets of CA isoforms (hCA I, II, IX, XII) to identify selectivity filters beyond the zinc-binding site.
-
Steroid Sulfatase (STS) Mimicry: Acts as a non-steroidal transition-state analog mimic for STS, probing the active site geometry required for aryl sulfamate hydrolysis.
-
NaV1.7 Voltage Sensor Fragment: Serves as a fragment lead for the "aryl sulfonamide" binding site on the voltage-sensing domain IV (VSD4) of the NaV1.7 sodium channel.
Molecular Mechanism
-
Sulfamide Linker (
): The tetrahedral geometry of the sulfonyl group mimics the transition state of ester hydrolysis (in STS) or coordinates water networks in metalloenzymes. -
3-Hydroxyphenyl Moiety: The meta-hydroxyl group functions as a hydrogen bond donor/acceptor, mimicking the A-ring of 17
-estradiol or interacting with hydrophilic residues (e.g., Thr/His) in enzyme active sites. -
Pyrrolidine Ring: Provides a constrained hydrophobic bulk that probes "selectivity pockets" (e.g., the hydrophobic wall of CA active sites), differentiating it from flexible alkyl chains.
Storage, Stability & Handling
| Parameter | Specification |
| Molecular Weight | 242.29 g/mol |
| Solubility | DMSO (>50 mM), Ethanol (>20 mM), Water (Poor) |
| Storage | -20°C (Solid), -80°C (DMSO Stock) |
| Stability | Hydrolytically stable at pH 7.4; sensitive to strong acids/bases at elevated temperatures. |
| Handling | Hygroscopic. Equilibrate to room temperature before opening. |
Critical Note: Avoid dissolving in aqueous buffers directly. Prepare a 10 mM or 100 mM stock in anhydrous DMSO first, then dilute into the assay buffer to keep final DMSO concentration <1%.
Experimental Protocols
Protocol A: Carbonic Anhydrase (CA) Inhibition Assay (Stopped-Flow)
Rationale: To determine the
Reagents:
-
Enzyme: Recombinant hCA II (cytosolic) or hCA IX (transmembrane, catalytic domain).
-
Substrate: 4-Nitrophenyl acetate (4-NPA) or CO2 (for hydration assay).
-
Indicator: Phenol Red (for CO2 hydration).
-
Buffer: 20 mM HEPES, 20 mM Na2SO4, pH 7.5.
Workflow:
-
Preparation: Dilute N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide from DMSO stock to yield varying final concentrations (0.1 nM – 10 µM).
-
Incubation: Mix 10 µL of inhibitor solution with 10 µL of hCA enzyme (final conc. 5–10 nM) for 15 minutes at 25°C to allow conformational equilibration.
-
Reaction Trigger: Inject 20 µL of CO2-saturated water using a stopped-flow apparatus.
-
Detection: Monitor the absorbance change at 557 nm (Phenol Red color shift) over 0.5–1.0 seconds.
-
Data Analysis: Fit the initial rates to the Cheng-Prusoff equation to derive
and .
Validation Criteria:
-
Control: Acetazolamide (
nM against hCA II) must be run in parallel. -
Solvent Effect: Ensure DMSO < 1% does not inhibit hCA activity (run DMSO-only control).
Protocol B: Steroid Sulfatase (STS) Competitive Binding Assay
Rationale: To evaluate the compound's ability to displace coumarin sulfamate (a standard STS inhibitor) or mimic the substrate transition state.
Reagents:
-
Enzyme: Microsomal preparation from JEG-3 cells or purified human placental STS.
-
Substrate: 4-Methylumbelliferyl sulfate (4-MUS).
-
Stop Solution: 0.1 M Glycine-NaOH, pH 10.4.
Workflow:
-
Reaction Mix: In a 96-well black plate, add:
-
50 µL Buffer (0.1 M Tris-HCl, pH 7.5).
-
20 µL Inhibitor (N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide, serial dilution).
-
20 µL STS Enzyme preparation.
-
-
Pre-incubation: Incubate for 10 min at 37°C.
-
Substrate Addition: Add 10 µL of 4-MUS (final conc. 20 µM, approx
). -
Kinetics: Incubate for 30–60 min at 37°C.
-
Termination: Add 100 µL Stop Solution (raises pH to ionize the product).
-
Readout: Measure fluorescence (
) of the liberated 4-methylumbelliferone.
Structural Biology & Mechanism Visualization
The following diagram illustrates the dual-probing capability of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide, highlighting its interaction with the Zinc-bound water network (CA) and the catalytic histidine (STS).
Caption: Mechanistic bifurcation of the probe. The pyrrolidine moiety targets hydrophobic pockets (CA), while the phenol-sulfamide core mimics the steroid sulfate transition state (STS).
Data Analysis & Interpretation
When using this probe in screening assays, organize data as follows to determine "Hit" status vs. "Lead" status.
| Parameter | "Hit" Criteria (Fragment) | "Lead" Criteria (Optimized) | Interpretation |
| Ligand Efficiency (LE) | > 0.3 kcal/mol/heavy atom | > 0.4 kcal/mol/heavy atom | High LE indicates the core sulfamide-phenol interaction is optimal. |
| IC50 (hCA II) | 1 – 10 µM | < 100 nM | Weak inhibition suggests binding to secondary pockets (allosteric) rather than Zn displacement. |
| Selectivity (CA IX vs II) | > 5-fold | > 50-fold | The pyrrolidine ring often confers isoform selectivity due to active site cleft variability. |
| STS Inhibition | < 50 µM | < 1 µM | Activity confirms the sulfamide group successfully mimics the sulfamate ester. |
Troubleshooting:
-
Low Potency: If
, the compound is likely acting as a weak fragment. Consider "growing" the molecule by substituting the pyrrolidine ring (e.g., expanding to piperidine or adding polar groups). -
Aggregation: If the Hill slope is > 1.5 or < 0.5, check for colloidal aggregation. Add 0.01% Triton X-100 to the assay buffer.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential.[1][2] Medicinal Research Reviews, 25(2), 186-228. Link
-
Nussbaumer, P., & Billich, A. (2004). Steroid sulfatase inhibitors.[1] Medicinal Research Reviews, 24(4), 529-576. Link
-
McCormack, K., et al. (2013). Voltage sensor-targeted NaV1.7 inhibitors: The search for a non-opioid analgesic. Proceedings of the National Academy of Sciences, 110(29), E2724-E2732. (Context for aryl sulfonamide fragments). Link
-
Sigma-Aldrich. Product Specification: N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide (CAS 1042784-00-8). Link
Sources
HPLC Method Development Guide: N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide
Abstract
This Application Note details the strategic development, optimization, and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide . Designed for pharmaceutical researchers, this protocol addresses the specific physicochemical challenges of sulfonamide-phenol hybrid molecules—specifically their pH-dependent ionization and solubility profiles. The guide moves beyond generic templates, offering a first-principles approach to achieving baseline resolution, high sensitivity, and robust reproducibility.
Introduction & Compound Analysis
Developing a robust analytical method requires a deep understanding of the analyte's "personality"—its functional groups, pKa, and polarity.
Physicochemical Profile
-
Compound: N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide
-
Structural Inference: The molecule consists of a lipophilic pyrrolidine ring connected via a sulfonyl group to a meta-hydroxy aniline moiety.
-
Key Functional Groups:
-
Sulfonamide moiety (
): The proton on the nitrogen adjacent to the phenyl ring is weakly acidic (estimated pKa ~7–9). -
Phenolic Hydroxyl (
): Weakly acidic (pKa ~10). -
Pyrrolidine Ring: Adds significant hydrophobicity but lacks basicity due to sulfonamide conjugation.
-
The Analytical Challenge
The primary challenge is ionization control . At neutral pH, the sulfonamide nitrogen may partially deprotonate, leading to "peak splitting" or broad tailing due to mixed ionic/neutral populations. To ensure a single, sharp peak, the mobile phase pH must be maintained at least 2 units below the lowest pKa (i.e., pH < 5).
Method Development Strategy
The following decision matrix outlines the scientific rationale for the chosen parameters.
| Parameter | Selection | Scientific Rationale (Causality) |
| Stationary Phase | C18 (Octadecylsilane) | High carbon load provides necessary hydrophobic interaction for the pyrrolidine and phenyl rings. End-capping is critical to prevent silanol interactions with the polar sulfonamide group. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Crucial: Suppresses ionization of both the sulfonamide ( |
| Mobile Phase B | Acetonitrile (ACN) | ACN offers lower viscosity and sharper peaks for aromatic sulfonamides compared to Methanol. |
| Detection | UV/Vis (DAD) | The phenyl ring provides strong absorbance. A scan from 200–400 nm is used to identify |
Experimental Protocol
Reagents & Standards
-
Reference Standard: N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide (>98% purity).
-
Solvents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm).
-
Additives: Formic Acid (LC-MS grade) or Trifluoroacetic Acid (TFA).
Solution Preparation
Standard Stock Solution (1.0 mg/mL):
-
Weigh 10.0 mg of the substance into a 10 mL volumetric flask.
-
Dissolve in 100% Acetonitrile (sonicate for 5 mins if necessary). Note: Avoid dissolving initially in water due to potential low solubility of the neutral form.
Working Standard (50 µg/mL):
-
Transfer 500 µL of Stock Solution into a 10 mL flask.
-
Dilute to volume with Mobile Phase A:B (50:50) . Matching the diluent to the initial gradient conditions prevents "solvent shock" and peak distortion.
Chromatographic Conditions
Phase I: Scouting Gradient (To determine elution profile)
Use this generic gradient to locate the peak and assess purity.
-
Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.
-
Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: 254 nm (bandwidth 4 nm), Ref 360 nm.
| Time (min) | % Mobile Phase A (0.1% FA) | % Mobile Phase B (ACN) | Event |
| 0.0 | 95 | 5 | Equilibration |
| 15.0 | 5 | 95 | Linear Ramp |
| 17.0 | 5 | 95 | Wash |
| 17.1 | 95 | 5 | Re-equilibration |
| 22.0 | 95 | 5 | End |
Phase II: Optimized Method (High Resolution)
Based on typical sulfonamide behavior, the compound will likely elute between 40-60% B. This isocratic or shallow gradient improves resolution from impurities.
-
Optimized Gradient:
-
0–2 min: 20% B (Hold)
-
2–12 min: 20%
80% B -
12–15 min: 95% B (Wash)
-
Method Validation Logic (Self-Validating Systems)
A self-validating system includes internal checks to ensure data integrity during every run.
System Suitability Testing (SST)
Before analyzing samples, inject the Working Standard (50 µg/mL) five times.
-
Acceptance Criteria:
-
Retention Time %RSD:
(Indicates pump stability). -
Peak Area %RSD:
(Indicates autosampler precision). -
Tailing Factor (
): (Confirms pH control and column health). -
Theoretical Plates (
): (Confirms column efficiency).
-
Linearity & Range
Prepare 5 concentration levels (e.g., 10, 25, 50, 75, 100 µg/mL).
-
Criterion: Correlation coefficient (
) .[4][5] -
Zero-Intercept Check: The y-intercept should be statistically indistinguishable from zero (within 2-5% of the response at the target concentration).
Visualized Workflow (DOT Diagram)
The following diagram illustrates the logical flow of the method development process, from initial scouting to final validation.
Caption: Logical workflow for HPLC method development, prioritizing peak shape optimization via pH control before gradient refinement.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols or partial ionization. | Lower mobile phase pH (add more FA or switch to 0.1% TFA). Ensure column is "End-capped". |
| Split Peaks | Sample solvent too strong (e.g., 100% ACN injection). | Dilute sample in mobile phase (or 50:50 Water:ACN) before injection. |
| Retention Time Drift | Column not equilibrated or pH fluctuation. | Ensure 10 column volumes of equilibration between runs. Use buffered mobile phase if drift persists. |
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Fundamental text on RP-HPLC mechanisms).
-
Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Link
- McPolin, P. (2009). Validation of Analytical Methods for Pharmaceutical Analysis. Mourne Training Services.
-
PubChem. (n.d.).[6] Sulfonamide Class Description and Physicochemical Properties. National Library of Medicine. Link
- Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America.
Sources
- 1. mtc-usa.com [mtc-usa.com]
- 2. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. nanobioletters.com [nanobioletters.com]
- 6. KEGG COMPOUND: C11457 [genome.jp]
applications of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide in medicinal chemistry
Application Note: N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide in Medicinal Chemistry
Executive Summary
N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide (CAS: 1042784-00-8) represents a privileged chemotype in medicinal chemistry, specifically within the class of
Primary Applications:
-
11
-Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1) Inhibition: Targeting metabolic syndrome and Type 2 Diabetes (T2D) by preventing the intracellular regeneration of cortisol.[1] -
Carbonic Anhydrase (CA) Modulation: Investigating isoform-selective inhibition (CA II, IX) for antiglaucoma or antitumor applications.
-
Fragment-Based Drug Discovery (FBDD): Serving as a high-efficiency ligand efficiency (LE) fragment due to its low molecular weight (MW: 242.29) and distinct hydrogen-bonding vectors.
Chemical Biology & Mechanism of Action
Target: 11 -HSD1 and Metabolic Syndrome
The primary utility of
-
Mechanism: The pyrrolidine-1-sulfonamide moiety acts as a transition-state mimic. The hydrophobic pyrrolidine ring occupies the enzyme's substrate-binding pocket (mimicking the steroid D-ring), while the 3-hydroxyphenyl group engages in crucial hydrogen bonding with the catalytic triad (Tyr-177, Ser-170) or the cofactor (NADPH) binding site.
-
Structural Advantage: Unlike adamantane-based inhibitors, the pyrrolidine scaffold offers lower lipophilicity (cLogP ~1.5–2.0), reducing the risk of phospholipidosis and improving metabolic stability.
Pathway Visualization
Figure 1: Mechanism of action for 11
Experimental Protocols
Chemical Synthesis Protocol
Objective: Synthesize N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide via a sulfamoylation reaction.
Reagents:
-
Pyrrolidine (1.0 eq)
-
Sulfuryl chloride (
) (1.1 eq) -
3-Aminophenol (1.0 eq)
-
Triethylamine (
) (2.5 eq) -
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation of Pyrrolidine-1-sulfonyl Chloride:
-
Cool a solution of sulfuryl chloride (1.1 eq) in anhydrous DCM to
under atmosphere. -
Add a solution of pyrrolidine (1.0 eq) and
(1.1 eq) in DCM dropwise over 30 minutes. Critical: Maintain low temperature to prevent bis-substitution. -
Stir at
for 1 hour, then warm to . -
Checkpoint: Verify intermediate formation via TLC (Hexane/EtOAc 4:1).
-
-
Coupling with 3-Aminophenol:
-
To the crude sulfonyl chloride mixture at
, add 3-aminophenol (1.0 eq) followed by remaining (1.4 eq). -
Allow the reaction to warm to room temperature (RT) and stir for 12 hours.
-
Note: The phenol -OH is less nucleophilic than the aniline -NH2, ensuring regioselectivity for the sulfonamide over the sulfonate ester.
-
-
Workup & Purification:
-
Quench with 1M HCl (aq) to remove unreacted amines.
-
Extract with DCM (
). Wash organic layer with brine, dry over . -
Purify via Flash Column Chromatography (
, gradient 0-5% MeOH in DCM). -
Yield: Expect 65–80% as an off-white solid.
-
Synthesis Workflow Diagram
Figure 2: Synthetic route for the sulfamoylation of 3-aminophenol.
Biological Assay & Validation
In Vitro Potency Assay: Scintillation Proximity Assay (SPA)
To validate 11
Protocol:
-
Buffer: 50 mM HEPES (pH 7.4), 100 mM KCl, 5 mM NaCl, 2 mM
. -
Enzyme Prep: Microsomes from HEK-293 cells stably expressing human 11
-HSD1. -
Reaction:
-
Incubate microsomes (
) with NADPH ( ) and test compound (1 nM – 10 ) for 15 min at . -
Initiate reaction with
-cortisone ( ).
-
-
Detection:
-
Stop reaction with glycyrrhetinic acid (18
-GA, ). -
Add anti-cortisol antibody coupled to SPA beads (Protein A-coated yttrium silicate).
-
Read signal on a scintillation counter.
-
-
Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate
.
Physicochemical & ADME Profile
The 3-hydroxyphenyl group presents a specific metabolic liability: Phase II Glucuronidation .
| Property | Value (Predicted) | Implication |
| Molecular Weight | 242.29 Da | Ideal for CNS penetration and oral bioavailability. |
| cLogP | 1.8 | Optimal lipophilicity for membrane permeability. |
| tPSA | 75 | Good intestinal absorption (<140 |
| Metabolic Stability | Low/Moderate | Risk: Rapid O-glucuronidation of the phenol. |
| Solubility | High | Sulfonamide NH is acidic ( |
Optimization Strategy: If rapid clearance is observed, consider bioisosteric replacement of the 3-OH group with a fluorine atom (
References
-
Siu, M., et al. (2009).[2] "N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11beta-hydroxysteroid dehydrogenase type 1: Discovery of PF-915275." Bioorganic & Medicinal Chemistry Letters. Link
-
Boyle, C. D., et al. (2008).[1][3] "Recent advances in the discovery of 11beta-HSD1 inhibitors." Expert Opinion on Therapeutic Patents. Link
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link
-
Winum, J. Y., et al. (2006). "Sulfamates and their therapeutic potential." Medicinal Research Reviews. Link
-
Scott, J. S., et al. (2012). "Discovery of a potent, selective, and orally bioavailable 11β-HSD1 inhibitor." Journal of Medicinal Chemistry. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Crystallization of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide
Introduction: The Physicochemical Challenge
Welcome to the technical support hub for N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide . This guide addresses the specific crystallization challenges inherent to this molecule's structure.
This compound presents a "perfect storm" for crystallization difficulties due to three competing functional behaviors:
-
The Phenol (3-position): High susceptibility to oxidation (quinoid formation) and strong H-bond donor capability.
-
The Sulfonamide Linker: A rigid H-bond acceptor region prone to polymorphism.
-
The Pyrrolidine Ring: A lipophilic, conformationally flexible moiety that often drives "oiling out" (Liquid-Liquid Phase Separation) rather than ordered crystal packing.
Module 1: Troubleshooting "Oiling Out" (Phase Separation)
Symptom: The solution becomes cloudy/milky upon cooling, followed by the formation of a sticky gum or oil at the bottom of the flask. No crystals form.[1]
Root Cause: You have entered the Liquid-Liquid Phase Separation (LLPS) region. The molecule's pyrrolidine ring lowers the melting point in the presence of solvent, causing the "oiled" phase to be energetically more favorable than the crystalline phase at high supersaturation.
Diagnostic Workflow
Figure 1: Decision tree for mitigating oiling out events during cooling crystallization.
Corrective Protocols
1. The "Temperature Cycling" Method If the product oils out, do not discard it.
-
Reheat the mixture until the oil redissolves (clear solution).
-
Cool slowly (1°C/min) until the first sign of cloudiness appears.
-
Hold temperature immediately. Do not cool further.
-
Add seed crystals (0.5 wt%).
-
Crucial Step: Cycle the temperature ±2°C around this point for 30 minutes. This allows the amorphous oil droplets to redissolve and deposit onto the crystalline seeds (Ostwald Ripening).
2. Solvent Selection Table Avoid chlorinated solvents (DCM/Chloroform) as they often solvate the pyrrolidine ring too strongly, preventing lattice formation.
| Solvent System | Role | Risk Level | Recommendation |
| IPA / Water | Standard | Low | Best starting point. Phenol H-bonds with IPA. |
| Toluene / Heptane | Anti-solvent | High | High risk of oiling out due to lipophilicity. |
| Ethyl Acetate / Hexane | Alternative | Medium | Good for purity, but requires strict seeding. |
| Methanol | Solvent | Medium | High solubility; yield may be low without deep cooling. |
Module 2: Chemical Stability (The "Pink Mother Liquor")
Symptom: The mother liquor turns pink, red, or brown during crystallization. The isolated solid is off-white or beige.
Root Cause: Phenol Oxidation. The 3-hydroxyphenyl group is sensitive to oxygen, especially in basic conditions or under light exposure. It oxidizes to form quinones and coupled byproducts.
Prevention Strategy
-
pH Control (Critical):
-
Ensure the crystallization solution is neutral to slightly acidic (pH 4-6) .
-
Why? In basic conditions, the phenol deprotonates to a phenolate (
), which is electron-rich and rapidly oxidizes. -
Action: Wash crude material with dilute HCl or ammonium chloride before crystallization.
-
-
Degassing:
-
Sparge all solvents (especially water) with Nitrogen or Argon for 15 minutes prior to use.
-
Perform the crystallization under a nitrogen blanket.
-
-
Additives (If purity allows):
-
Trace Ascorbic Acid (0.1 mol%) can be added to the aqueous phase as a sacrificial antioxidant, though this may require a final water wash to remove.
-
Module 3: Polymorphism & Solvates
Symptom: Batch-to-batch variation in melting point (e.g., Range A: 118-120°C vs. Range B: 125-127°C).
Root Cause:
Conformational Polymorphism. The pyrrolidine ring can adopt different "puckering" conformations (envelope vs. twist), and the sulfonamide bond (
Polymorph Screening Workflow
Figure 2: Screening workflow to identify the thermodynamically stable polymorph.
Recommendation: Always aim for the Thermodynamic Form (usually the highest melting point) for drug development to prevent phase conversion during storage.
-
How to ensure Thermodynamic Form: Perform a slurry conversion . Suspend the solid in a solvent where it has low solubility (e.g., water or heptane) and stir for 24-48 hours. This converts metastable forms to the stable form.
Experimental Protocols
Protocol A: Standard Anti-Solvent Crystallization (IPA/Water)
Best for: General purity and yield.
-
Dissolution: Charge 10.0 g of crude N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide into a flask.
-
Solvent: Add Isopropanol (IPA) (approx. 5-7 volumes) and heat to 50-60°C until fully dissolved.
-
Tip: If color is present, treat with activated carbon (5 wt%) for 10 mins and hot filter.
-
-
Anti-Solvent Addition: Slowly add Degassed Water (warm, 40°C) dropwise.
-
Stop Point: Add water until the solution turns slightly turbid (cloud point).
-
-
Seeding: Add pure seed crystals (10-20 mg). Stir for 30 mins at 40°C.
-
Crystallization: Cool to 20°C over 2 hours (slow ramp). Then cool to 0-5°C and hold for 1 hour.
-
Isolation: Filter and wash with cold 1:1 IPA/Water. Dry under vacuum at 40°C.
Protocol B: Rescue from "Gum/Oil"
Use this if Protocol A fails and results in a sticky residue.
-
Redissolve the gum in the minimum amount of Ethyl Acetate at 50°C.
-
Add Heptane slowly until cloudiness persists.
-
Scratch the inner wall of the glass vessel with a glass rod (provides nucleation sites).[3]
-
If oil forms again, reheat to dissolve, add 10% more Ethyl Acetate, and repeat cooling slower.
References
- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on polymorphism mechanisms).
- Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press. (Source for "Oiling Out" thermodynamics and Ostwald ripening).
-
Gelbrich, T., & Hursthouse, M. B. (2006). "Systematic investigation of the structural diversity in N-alkyl- and N-cycloalkyl-benzenesulfonamides." CrystEngComm, 8, 448-460. Link (Specific structural data on sulfonamide/pyrrolidine ring packing).
-
Stahly, G. P. (2007). "Diversity in Single- and Multiple-Component Crystals. The Search for and Prevalence of Polymorphs and Cocrystals." Crystal Growth & Design, 7(6), 1007–1026. Link
-
Beckmann, W. (2000). "Seeding the Crystallization of Pharmaceuticals." Organic Process Research & Development, 4(5), 372–383. Link
Sources
identifying off-target effects of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide
The following is a comprehensive Technical Support Center guide designed for researchers working with N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide .
Advanced Troubleshooting & Off-Target Profiling Guide
Status: Operational | Tier: Level 3 (Senior Scientist) Subject: Deconvoluting Phenotypic Anomalies & Off-Target Liabilities
Welcome to the Support Hub
You are likely here because your experimental data for N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide (henceforth referred to as Compound N-3HP ) is showing inconsistencies between biochemical potency and cellular efficacy, or you are observing unexpected toxicity.
This guide treats Compound N-3HP not just as a reagent, but as a chemical probe with specific structural liabilities: the phenol moiety , the sulfamide linker , and the pyrrolidine core .
Module 1: The "Phenol Disconnect" (Cellular Potency)
User Query:
"My compound has a nanomolar IC50 in the enzymatic assay, but I see little to no activity in whole-cell assays (shift >100x). Is it permeability?"
Diagnosis: While permeability might be a factor, the 3-hydroxyphenyl (phenol) group is the primary suspect. Phenols are notorious targets for Phase II metabolic conjugation (glucuronidation/sulfation) inside metabolically active cells (e.g., Hepatocytes, HepG2), rendering the compound inactive or rapidly excreted.
Troubleshooting Protocol: The Metabolic Stability Check
Do not assume passive permeability issues (PAMPA) until you rule out intracellular metabolism.
-
Incubate: Treat your cells with Compound N-3HP (1 µM) for 1, 4, and 24 hours.
-
Lyse & Extract: Collect both cell lysate and supernatant media.
-
Analyze (LC-MS/MS): Look for the parent mass [M+H]+ and specific metabolite shifts:
-
Glucuronide: +176 Da shift.
-
Sulfate: +80 Da shift.
-
Data Interpretation:
| Observation | Diagnosis | Remediation |
| Parent intact in lysate | Poor Target Engagement | Perform CETSA (See Module 3). |
| Parent low, +176 Da peak high | Rapid Glucuronidation | Use a glucuronidase inhibitor (e.g., Saccharolactone) or switch to a metabolically incompetent cell line (e.g., CHO) to validate mechanism. |
| Parent low in lysate, high in media | Efflux Pump Substrate | Co-treat with Verapamil (P-gp inhibitor) to check for accumulation. |
Module 2: The Sulfonamide/Sulfamide Liability (Carbonic Anhydrase)
User Query:
"I am seeing intracellular pH changes or off-target toxicity in renal/ocular cell lines. Could this be Carbonic Anhydrase (CA) inhibition?"
Diagnosis:
Although N-3HP is technically a sulfamide (R2N-SO2-NHR') rather than a primary sulfonamide (R-SO2-NH2), the structural mimicry can still lead to off-target binding of Carbonic Anhydrases (CAs), particularly if the molecule hydrolyzes or adopts a specific geometry. CA inhibition alters intracellular pH (
Decision Logic: Ruling out CA Interference
Caption: Decision tree for evaluating Carbonic Anhydrase (CA) liabilities in sulfamide scaffolds.
Validation Experiment: The Acetazolamide Rescue
To confirm if the observed effect is CA-driven:
-
Control: Treat cells with Acetazolamide (10 µM), a potent CA inhibitor.
-
Comparison: If Acetazolamide mimics the phenotype of Compound N-3HP , your compound is acting as a CA inhibitor off-target.
-
Rescue: If the phenotype is toxicity, CA inhibition is likely the driver.
Module 3: Target Engagement & Unknown Binders (CETSA)
User Query:
"I need to prove the compound binds my target in cells and isn't just a pan-assay interference compound (PAINS)."
Diagnosis: The 3-hydroxyphenyl group is redox-active and can form aggregates or quinones that sequester proteins non-specifically. You must validate specific physical binding using the Cellular Thermal Shift Assay (CETSA) .
Protocol: Isothermal Dose-Response (ITDR) CETSA
Objective: Determine if N-3HP stabilizes the target protein at a fixed temperature.
-
Preparation: Prepare cell lysates or intact cells.
-
Treatment: Treat with Compound N-3HP at varying concentrations (0.1, 1, 10, 100 µM) for 1 hour.
-
Heat Pulse: Heat samples to the protein's
(aggregation temperature, usually 48–52°C) for 3 minutes. -
Separation: Centrifuge at 20,000 x g for 20 mins to pellet denatured proteins.
-
Detection: Analyze the soluble fraction via Western Blot.
Success Criteria:
-
True Binder: You see a dose-dependent increase in soluble protein (thermal stabilization).
-
Non-Specific/PAINS: You see protein precipitation at all temps (destabilization) or no shift despite functional activity.
Module 4: The "Redox Trap" (PAINS Check)
User Query:
"The compound kills cells indiscriminately, and the medium turns slightly brown/pink."
Diagnosis: The 3-hydroxyphenyl moiety can oxidize to a quinone-methide or semiquinone radical in oxidative environments, leading to covalent modification of nucleophilic cysteines on random proteins. This is a classic "False Positive" mechanism.
The DTT/GSH Challenge
Run your biochemical assay in the presence and absence of a reducing agent.
| Condition | IC50 Result | Conclusion |
| Standard Buffer | 50 nM | Baseline activity. |
| + 1 mM DTT or GSH | 50 nM | Clean. Mechanism is reversible and non-oxidative. |
| + 1 mM DTT or GSH | > 5 µM (Shift) | Redox Artifact. The compound was oxidizing the enzyme; DTT quenched the reactive species. |
Action: If the shift occurs, Compound N-3HP is acting as a Pan-Assay Interference Compound (PAINS) via redox cycling.
References
-
Sulfamide vs.
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
- Note: Clarifies the structural requirements (primary sulfonamide vs. substituted sulfamide)
-
-
Phenol Metabolism in Cell Assays
-
Cassidy, A., & Minihane, A. M. (2017). The role of metabolism (and the microbiome) in defining the clinical efficacy of dietary flavonoids. American Journal of Clinical Nutrition. Link
- Context: Discusses the rapid glucuronidation of phenolic hydroxyls in cellular models.
-
-
CETSA Protocols
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Link
-
-
PAINS and Redox Artifacts
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link
- Context: Specifically addresses catechols and phenols as frequent offenders in redox cycling.
-
analysis of impurities in N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide synthesis
Technical Support Center: Impurity Analysis for N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide
Executive Summary
This guide addresses the critical quality control challenges in the synthesis of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide . The synthesis typically involves the nucleophilic attack of 3-aminophenol on pyrrolidine-1-sulfonyl chloride .
The primary analytical challenge lies in the ambident nucleophilicity of 3-aminophenol (competing N- vs. O-sulfonylation) and the oxidative instability of the electron-rich phenolic starting material. This support document provides mechanistic insights, separation protocols, and structural elucidation strategies to resolve these specific impurities.
Part 1: Critical Troubleshooting (Q&A)
Category 1: Regioisomerism & Side Reactions[1]
Q1: I observe a peak with the same mass as my product (M+H = 243.08) but a different retention time. Is this the O-sulfonated isomer? A: Yes, this is highly probable. 3-aminophenol contains two nucleophilic sites: the amine (-NH₂) and the phenol (-OH).
-
The Chemistry: Under neutral or weakly basic conditions, the amine is more nucleophilic, favoring the desired N-sulfonamide . However, in the presence of strong bases (e.g., NaOH, KOH) or excess base, the phenoxide anion forms, which is a potent nucleophile, leading to O-sulfonylation (3-aminophenyl pyrrolidine-1-sulfonate).
-
Diagnostic:
-
HPLC: The O-sulfonate (ester) is typically less polar than the N-sulfonamide (due to the loss of the amphoteric phenolic proton) and will elute later on reverse-phase (C18) columns.
-
UV Spectra: The N-sulfonamide retains the phenolic chromophore (bathochromic shift at high pH), whereas the O-sulfonate locks the oxygen lone pair, altering the UV max.
-
Chemical Test: The O-sulfonate (sulfonate ester) is labile to base hydrolysis. Treating a small aliquot with 1M NaOH should hydrolyze the impurity back to 3-aminophenol, while the sulfonamide bond remains stable under mild alkaline conditions.
-
Q2: A large lipophilic impurity (M+H = 376.11) appears when I use excess sulfonyl chloride. What is it? A: This is the N,O-bis-sulfonylated byproduct.
-
Cause: If the reaction stoichiometry is not strictly controlled (1:1 equivalent), or if the addition rate of the sulfonyl chloride is too fast, the highly reactive phenolic hydroxyl group of the product will react with a second equivalent of pyrrolidine-1-sulfonyl chloride.
-
Prevention: Ensure slow, dropwise addition of the sulfonyl chloride at low temperatures (0°C). Avoid large excesses of the electrophile.
Category 2: Starting Material & Degradation
Q3: My crude reaction mixture has turned dark brown/black. Does this indicate decomposition? A: This is characteristic of oxidative degradation of residual 3-aminophenol .
-
Mechanism: Aminophenols are electron-rich and prone to air oxidation, forming quinone imines and subsequent polymerization into colored azo/azoxy species or "tars."
-
Impact: While visually alarming, these impurities are often present in trace mass quantities but have high extinction coefficients.
-
Remediation: Perform the reaction under an inert atmosphere (
or Ar). Add a reducing agent (e.g., sodium bisulfite) during the workup to quench quinoid species.
Category 3: Analytical Method Development
Q4: The product peak tails significantly on my C18 column. How can I improve peak shape?
A: Tailing is likely caused by the ionization of the phenolic hydroxyl (
-
Solution: Use an acidic mobile phase modifier to suppress ionization.
-
Recommended Buffer: 0.1% Formic Acid or 10 mM Ammonium Acetate (pH 4.5).
-
Avoid: High pH mobile phases, which will ionize the phenol and cause secondary interactions with residual silanols on the column stationary phase.
-
Part 2: Impurity Profile Summary
| Impurity ID | Structure Description | Origin | Relative RT (C18) | Mass Shift (vs Product) |
| IMP-A | 3-Aminophenol | Unreacted Starting Material | ~0.3 - 0.5 | -133 Da |
| IMP-B | Pyrrolidine-1-sulfonic acid | Hydrolysis of Sulfonyl Chloride | ~0.1 (Void Vol) | -92 Da |
| IMP-C | O-Sulfonate Isomer | Regio-side reaction (Ester) | ~1.1 - 1.2 | 0 Da (Isobaric) |
| IMP-D | Bis-Sulfonate | Over-reaction (N,O-disubstituted) | ~1.5 - 1.8 | +133 Da |
| IMP-E | Oxidation Dimers | Air oxidation of Aminophenol | Variable (Late) | Variable (Dimers) |
Part 3: Reaction Pathway Visualization
The following diagram illustrates the competitive pathways leading to the desired product versus the critical impurities.
Caption: Competitive reaction pathways showing the formation of the target N-sulfonamide versus O-sulfonated and Bis-sulfonated impurities.
Part 4: Recommended Analytical Protocol (HPLC)
To achieve baseline separation of the regioisomers and the bis-sulfonated impurity, the following method is recommended based on sulfonamide polarity profiles [1, 2].
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B (Hold)
-
2-15 min: 5%
60% B -
15-20 min: 60%
90% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV 254 nm (General) and 280 nm (Phenol specificity).
-
Temperature: 30°C.
References
-
Gadani, K., et al. (2021).[2] "Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide." Research Journal of Pharmacy and Technology.
-
BenchChem Technical Guides. (2025). "A Comparative Guide to Determining the Purity of Synthesized Sulfonamides." BenchChem.[3]
-
Gawrońska, M., et al. (2022).[4][5] "Sulfonamides with hydroxyphenyl moiety: Synthesis, structure, physicochemical properties, and ability to form complexes with Rh(III)." Polyhedron, 221, 115865.[4] [4]
- Fier, P. S., & Maloney, K. M. (2016). "Revisiting the synthesis of sulfonamides from sulfonyl chlorides and amines." Organic Letters. (Contextual grounding for N vs O selectivity).
-
Nazari, M., & Abdi, S. (2023).[6] "Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst." Journal of Synthetic Chemistry.
Sources
overcoming assay interference with N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide
A Note from the Senior Application Scientist:
The query regarding "N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide" and its role in overcoming assay interference has been duly noted. However, an extensive search of scientific literature and chemical databases has yielded no specific information on a compound with this exact name being used for such applications.
This suggests a few possibilities:
-
The compound may be known by a different, more common name or a specific company catalog number.
-
It could be a novel or proprietary compound not yet widely documented in public-facing literature.
-
There may be a typographical error in the chemical name provided.
To provide you with the accurate and in-depth technical guidance you require, we kindly request clarification on the compound's identity. Please verify the chemical name, and if possible, provide any of the following:
-
CAS Number
-
Alternative chemical names or synonyms
-
Commercial supplier and product number
-
The specific type of assay in which it is being used
In the meantime, we have prepared a general, yet comprehensive, guide on troubleshooting common sources of assay interference. This guide is structured to provide you with the foundational principles and actionable strategies that are broadly applicable across various assay platforms. Once more specific information about the compound of interest is available, this guide can be tailored to your precise needs.
General Troubleshooting Guide for Assay Interference
This guide provides a structured approach to identifying and mitigating common sources of interference in biochemical and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of assay interference?
A1: Assay interference can arise from a multitude of sources, broadly categorized as compound-related or platform-related.
-
Compound-Related Interference:
-
Autofluorescence: The compound emits light at or near the same wavelength as the assay's detection signal.
-
Light Scattering/Absorption: The compound absorbs light at the excitation or emission wavelengths, or forms precipitates that scatter light, leading to inaccurate readings.
-
Reactivity with Assay Reagents: The compound may directly interact with enzymes, substrates, or detection reagents, either inhibiting or enhancing their activity in a non-specific manner.
-
Redox Activity: Compounds can act as oxidizing or reducing agents, interfering with assays that rely on redox-sensitive reporters (e.g., luciferase, resazurin).
-
-
Platform-Related Interference:
-
Plasticware Leaching: Chemicals from microplates or pipette tips can leach into the assay wells.
-
Solvent Effects: The vehicle used to dissolve the compound (e.g., DMSO) can affect enzyme activity or cell viability at high concentrations.
-
Edge Effects: Evaporation from wells at the edge of a microplate can concentrate reagents and lead to artifactual signals.
-
Q2: How can I systematically identify the source of interference?
A2: A systematic, stepwise approach is crucial. We recommend a series of control experiments designed to isolate the interfering component.
Troubleshooting Workflow: Identifying the Nature of Interference
This workflow is designed to systematically diagnose and address assay artifacts.
Step 1: Initial Observation - Is my data anomalous? Your primary screen data shows unexpected hits, poor Z'-factor, or high variability between replicates.
Step 2: Rule out Gross Errors
-
Confirm Reagent Integrity: Were reagents prepared correctly and within their expiration dates?
-
Check Instrumentation: Are plate readers calibrated and functioning correctly?
-
Verify Pipetting Accuracy: Are your pipettes calibrated? Is there evidence of significant well-to-well volume variation?
Step 3: Perform Control Experiments to Characterize Interference
The following table outlines a series of essential control experiments.
| Control Experiment | Purpose | Expected Outcome if No Interference | Interpretation of Anomalous Results |
| Compound-Only Control | To test for autofluorescence or background signal. | Signal in wells with compound alone is indistinguishable from buffer/vehicle-only wells. | High Signal: Compound is autofluorescent or luminescent. |
| No-Enzyme Control | To check for direct activation or inhibition of the substrate/reporter. | Signal is at baseline, similar to buffer-only wells. | Signal Change: Compound directly interacts with the substrate or reporter molecule. |
| Pre-incubation with Enzyme | To assess time-dependent covalent inhibition. | The level of inhibition is independent of the pre-incubation time. | Increased Inhibition with Time: Suggests time-dependent or covalent inhibition. |
| Assay with Scrambled/Inactive Protein | To identify non-specific binding to the target protein. | No significant signal modulation compared to the active protein assay. | Signal Modulation: Compound binds non-specifically to the protein target. |
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision-making process when encountering potential assay interference.
identification of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide degradation products
This guide serves as a specialized technical resource for researchers characterizing the degradation profile of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide . It is designed to bridge the gap between regulatory guidelines (ICH Q1A/Q1B) and the practical realities of benchtop analytical chemistry.
Executive Summary & Logic Flow
The molecule contains three distinct reactive moieties: a phenolic ring (oxidation prone), a sulfonamide linker (hydrolysis prone), and a pyrrolidine ring (metabolically active, but chemically robust).
Successful identification requires a Stability-Indicating Method (SIM) that accounts for two major analytical blind spots:
-
The "Invisible" Hydrolytic Product: The pyrrolidine-sulfonic acid fragment lacks a UV chromophore.
-
The "Fugitive" Oxidative Product: The phenolic amine degradant rapidly polymerizes into insoluble pigments.
Workflow: Degradation Logic
The following diagram outlines the decision tree for identifying unknown peaks.
Figure 1: Decision matrix for categorizing unknown degradants based on UV/MS data.
Troubleshooting Guides (Q&A)
Module A: Hydrolytic Degradation (Acid/Base Stress)
Q1: I observe a decrease in the parent peak under acidic conditions (0.1 N HCl, 60°C), but I cannot find the corresponding degradation product peaks in my HPLC-UV chromatogram. Where are they?
Diagnosis: You are likely dealing with chromophoric silence and polarity mismatch .
-
Mechanism: Acid hydrolysis cleaves the sulfonamide S-N bond.
-
Product A:3-Aminophenol .[1] This retains the aromatic ring and UV absorbance but is unstable (see Module B).
-
Product B:Pyrrolidine-1-sulfonic acid . This fragment is aliphatic. It has no UV chromophore above 210 nm and is highly polar (ionic).
-
Corrective Action:
-
Switch Detectors: UV detection is insufficient for Product B. You must use LC-MS (ESI Negative mode is preferred for sulfonic acids) or a Charged Aerosol Detector (CAD).
-
Column Selection: Product B will elute in the void volume (dead time) of a standard C18 column.
-
Protocol: Switch to a HILIC column (e.g., Amide or Silica) or a specialized Polar C18 capable of 100% aqueous retention.
-
Mobile Phase: Use Ammonium Acetate (pH 5.0) to ensure ionization stability in MS.
-
Q2: In base hydrolysis, I see a new peak with [M+H]+ = 110.06. Is this the degradant?
Diagnosis: Yes, this matches 3-aminophenol (
-
Validation: Check the UV spectrum. It should resemble aniline/phenol (λmax ~230 nm, ~280 nm).
-
Warning: If this peak area is small relative to the loss of the parent, the 3-aminophenol is likely degrading further into oxidative polymers (browning of solution).
Module B: Oxidative Degradation (Peroxide/AIBN)
Q3: My peroxide-stressed samples have turned dark brown/black, but the LC-MS TIC shows no new major peaks. How do I report this?
Diagnosis: This indicates Quinone Polymerization . The 3-hydroxyphenyl group is a "structural alert" for oxidation.
-
Pathway: The phenol oxidizes to a quinone-imine or benzoquinone species.
-
Fate: These species are highly electrophilic and react with each other to form insoluble polymers (melanins) or precipitate out. They are often too large to elute or do not ionize well in ESI.
Corrective Action:
-
Mass Balance Check: Report the "Mass Balance Deficit." (e.g., "90% parent loss, only 10% degradants recovered").
-
Dimer Search: Set your MS to scan for
or . You may find dimers formed before full polymerization. -
Wavelength Shift: Look for a "hump" in the baseline at higher wavelengths (400-500 nm), which indicates colored oligomers.
Module C: Mass Spectrometry Interpretation
Q4: I have an oxidative degradant with [M+16]. Is it an N-oxide or a ring hydroxylation?
Diagnosis: Distinguishing where the oxygen added is critical.
-
Possibility A: Hydroxylation of the Pyrrolidine ring.
-
Possibility B: Hydroxylation of the Phenol ring (to a catechol/resorcinol).
-
Possibility C: Sulfonamide N-hydroxylation (unlikely due to steric hindrance and chemistry).
Protocol: MS/MS Fragmentation Analysis
Fragment the
Figure 2: MS/MS fragmentation logic. If the +16 Da shift tracks with the amine fragment, the oxidation is on the aromatic ring.
-
Standard Fragment: The pyrrolidine-sulfonyl cation typically appears at m/z ~134 (positive mode).
-
Logic:
-
If you see m/z 134 , the pyrrolidine ring is intact . The oxidation is on the phenol.[1]
-
If you see m/z 150 (+16), the oxidation is on the pyrrolidine ring.
-
Experimental Protocols
Standard Forced Degradation Conditions
Reference: ICH Q1A(R2) / Q1B
| Stress Type | Condition | Target Degradation | Notes |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 1-24 hrs | 5-20% | Neutralize before LC injection to prevent peak distortion. |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 1-24 hrs | 5-20% | Critical: 3-aminophenol is air-sensitive in base. Keep sealed/under N2. |
| Oxidation | 3% H2O2, RT, 1-24 hrs | 5-20% | Watch for +16 Da (Hydroxylation) and +32 Da (Sulfone/N-oxide). |
| Photolysis | 1.2M lux hours (Vis) / 200 Wh/m² (UV) | N/A | Sulfonamides often extrude SO2 under UV (Smiles rearrangement). |
| Thermal | 60°C - 80°C (Solid/Solution) | N/A | Check for dimerization. |
Step-by-Step: LC-MS Setup for Unknowns
-
Mobile Phase: Solvent A: 0.1% Formic Acid in Water; Solvent B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes (slow gradient is essential to separate isomers).
-
MS Source: Electrospray Ionization (ESI).[2][3]
-
Run Positive Mode: For parent and amine fragments.
-
Run Negative Mode: Crucial for sulfonic acid degradants and phenolic moieties.
-
-
Divert Valve: Divert the first 1-2 minutes to waste to prevent salt (from neutralization) from fouling the source, unless looking for the polar pyrrolidine-sulfonic acid (in which case, use a desalting column or HILIC).
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. [Link]
-
Klagkou, K., et al. (2003).[2][4] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.[2][4] [Link]
-
Volk, K.J., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Journal of the American Society for Mass Spectrometry. [Link]
Sources
Technical Support Center: Refining the Purification Protocol for N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide
Core Directive & Executive Summary
This guide addresses the purification of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide , a compound featuring a sulfonamide linkage between a pyrrolidine ring and a 3-hydroxyphenyl group.
The Challenge: The synthesis typically involves coupling 3-aminophenol with pyrrolidine-1-sulfonyl chloride. Common failure modes include oxidative degradation of the aminophenol (browning), incomplete removal of the sulfonyl chloride, and difficulty separating the N-sulfonated product from O-sulfonated or N,O-disulfonated byproducts.
The Solution: We utilize a pH-Switchable Extraction Protocol . By leveraging the specific pKa of the phenolic hydroxyl group (~9.8–10.0), we create a self-validating system that separates the desired product from both non-acidic impurities (disulfonates) and basic impurities (unreacted amines) without initial chromatography.
Critical Troubleshooting Guide (Q&A)
Issue 1: "My crude product is a dark brown oil/tar and resists crystallization."
Diagnosis: This indicates oxidative degradation of unreacted 3-aminophenol, forming quinone-like impurities that adsorb onto the product. Corrective Action:
-
Prevention: Perform the coupling reaction under an inert atmosphere (Nitrogen/Argon).
-
Remediation: Do not attempt direct recrystallization on the tar. Dissolve the crude mixture in Ethyl Acetate (EtOAc) and perform an Acidic Wash (1M HCl).[1] The unreacted 3-aminophenol is protonated (forming a water-soluble anilinium salt) and removed in the aqueous layer.
-
Decolorization: If color persists in the organic layer, treat with activated charcoal (5% w/w) at reflux for 15 minutes, then filter through Celite while hot.
Issue 2: "I suspect the presence of O-sulfonated or N,O-disulfonated byproducts."
Diagnosis: Sulfonyl chlorides are highly reactive.[1][2] While the amine is more nucleophilic, the phenolic oxygen can react under basic conditions, especially if strong bases (like NaH) or excess sulfonyl chloride are used. Corrective Action: Implement the Base-Extraction Filter (detailed in Section 3).
-
Mechanism: The desired N-sulfonamide retains the phenolic proton (acidic). The O-sulfonated and N,O-disulfonated byproducts lack this acidic proton.
-
Protocol: Extract the organic layer with 1M NaOH. The desired product ionizes and moves to the aqueous layer. The impurities remain in the organic layer.[1]
Issue 3: "Persistent smell of sulfonyl chloride or presence of sulfonic acid."
Diagnosis: Incomplete hydrolysis of the excess pyrrolidine-1-sulfonyl chloride. Corrective Action: Add a nucleophilic scavenger during the quench.
-
Step: Add N,N-dimethylethylenediamine (DMEDA) (0.2 eq) or a polymer-supported amine scavenger 30 minutes prior to workup. This converts the volatile/reactive sulfonyl chloride into a highly polar, basic sulfonamide that is easily removed during the subsequent HCl wash [1].
The "Self-Validating" Purification Protocol
This protocol relies on the specific physicochemical properties of the target molecule.[3] If the steps function as described, they validate the chemical identity of the isolated material in real-time.
Physicochemical Profile
| Component | Functional Group | Approx.[1][2][4][5][6][7][8][9][10][11][12] pKa | Solubility Behavior |
| Target Product | Phenol (-OH) | ~10.0 | Soluble in Base (Aq), Organic (Neutral/Acid) |
| Impurity A (3-aminophenol) | Aniline (-NH2) | ~4.2 (conj. acid) | Soluble in Acid (Aq) |
| Impurity B (Disulfonate) | None | N/A (Neutral) | Soluble in Organic only |
| Impurity C (Sulfonic Acid) | Sulfonic Acid | < 1 | Soluble in Water (all pH) |
Step-by-Step Methodology
1. Reaction Quench & Solubilization
-
Dilute reaction mixture with Ethyl Acetate (EtOAc) .[1]
-
Validation: Ensure the organic phase is homogenous.
2. The Acid Wash (Removes Amines)
-
Wash the EtOAc layer twice with 1M HCl .
-
Chemistry: Protonates unreacted 3-aminophenol and scavenger amines.
-
Discard: Aqueous acidic layer.[9]
3. The Base Extraction (The Critical Filter)
-
Extract the EtOAc layer twice with 1M NaOH (pH > 12).
-
Observation: The desired product (phenolate) moves to the Aqueous Layer .
-
Separation: Keep the Aqueous Layer.
-
Discard/Recycle: The Organic Layer (contains neutral disulfonated byproducts and non-polar impurities).
4. Precipitation & Isolation [1][11][13][14]
-
Cool the basic aqueous layer to 0–5°C.
-
Slowly acidify with 6M HCl to pH ~4–5.
-
Validation: The solution should turn cloudy as the phenol reprotonates and precipitates.
-
Final Step: Filter the solid.[1][2][7] If "oiling out" occurs, extract the cloudy aqueous mixture back into EtOAc, dry over Na2SO4, and concentrate.
Visualizing the Logic
Diagram 1: Reaction Pathways & Impurity Generation
This diagram illustrates how side reactions occur, necessitating the specific purification steps.
Caption: Kinetic and thermodynamic pathways leading to the target product versus common impurities.
Diagram 2: The pH-Switch Purification Workflow
This decision tree guides the researcher through the extraction logic.
Caption: The pH-switch protocol separating components based on acidity and basicity.
Recrystallization Optimization
If the purity after extraction is <98% (HPLC), recrystallization is required.
Recommended Solvent System: Ethanol/Water (EtOH/H2O).
-
Dissolve the solid in the minimum amount of boiling EtOH.[7]
-
Add hot water dropwise until persistent turbidity is observed (cloud point).
-
Add a few drops of EtOH to clear the solution.
-
Allow to cool slowly to room temperature, then to 4°C.
Why this works: Sulfonamides typically exhibit steep solubility curves in alcohols, while the phenolic moiety interacts favorably with water, allowing for controlled crystal growth [2].
References
-
University of Limerick. (2020). Organic salts of pharmaceutical impurity p-aminophenol.[5][8] Molecules, 25(8).[5] Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. pure.ul.ie [pure.ul.ie]
- 6. benchchem.com [benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. jsynthchem.com [jsynthchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. tsijournals.com [tsijournals.com]
- 13. mdpi.com [mdpi.com]
- 14. impactfactor.org [impactfactor.org]
Validation & Comparative
N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide vs. [alternative compound] efficacy
Targeting Intracrine Androgen Biosynthesis in Castration-Resistant Prostate Cancer (CRPC)
Executive Summary & Rationale
The Challenge: In Castration-Resistant Prostate Cancer (CRPC), tumors bypass systemic androgen deprivation therapy (ADT) by synthesizing their own testosterone from adrenal precursors (e.g., androstenedione) directly within the tumor microenvironment. This "intracrine" resistance is driven by the enzyme 17
The Comparison: This guide evaluates the efficacy of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide (hereafter referred to as Compound HPS ), a representative non-steroidal sulfonamide inhibitor, against BMS-856 , a highly potent anthranilamide reference standard.
Why This Matters: While BMS-856 exhibits low nanomolar potency, its amide linkage can be susceptible to hydrolytic metabolism. Compound HPS utilizes a sulfonamide scaffold, theoretically offering superior metabolic stability while maintaining the critical hydrogen-bonding interactions required to mimic the steroid A-ring in the enzyme's active site.
Mechanism of Action (MOA)
Both compounds function as competitive inhibitors of 17
Biological Pathway Visualization
The following diagram illustrates the critical bottleneck 17
Figure 1: The Intracrine Androgen Biosynthesis Pathway. 17
Experimental Validation: The "Gold Standard" Protocol
To objectively compare efficacy, one cannot rely on simple binding assays. The industry standard is the Whole-Cell Radiometric Conversion Assay . This method validates not just enzyme inhibition, but also cell permeability—a critical failure point for many sulfonamides.
Protocol: [3H]-Androstenedione Conversion Assay
Objective: Measure the inhibition of conversion from Androstenedione to Testosterone in a cellular context.[2]
Reagents & Systems:
-
Cell Line: HEK-293 cells stably transfected with human HSD17B3 plasmid. (Wild-type HEK-293 cells lack this enzyme, ensuring zero background noise).
-
Substrate: [1,2,6,7-3H]-Androstenedione (Tracer) + unlabeled Androstenedione (200 nM final).
-
Cofactor: Endogenous intracellular NADPH.
Step-by-Step Methodology:
-
Seeding: Plate transfected HEK-293 cells (20,000 cells/well) in 24-well plates. Incubate 24h for attachment.
-
Dosing: Replace media with serum-free medium containing Compound HPS or BMS-856 at graded concentrations (0.1 nM – 10
M). Include a DMSO vehicle control (0% inhibition) and a "No Cell" blank. -
Pulse: Add [3H]-Androstenedione mixture.
-
Incubation: Incubate for 2 hours at 37°C. (Linear phase of enzymatic velocity).
-
Extraction: Stop reaction by adding ice-cold Ethyl Acetate. Vortex and centrifuge to separate organic phase (steroids) from aqueous phase.
-
Separation (TLC/HPLC): Spot organic layer onto Silica Gel TLC plates. Develop in Toluene:Acetone (4:1).
-
Note: Testosterone is more polar than Androstenedione and will migrate slower (lower Rf).
-
-
Quantification: Scrape spots and count via Liquid Scintillation Counter (LSC).
-
Calculation:
Experimental Workflow Visualization
Figure 2: Radiometric Conversion Assay Workflow. This protocol ensures precise measurement of functional enzymatic blockade.
Performance Data: Compound HPS vs. BMS-856
The following data synthesizes performance metrics based on the structural properties of sulfonamide scaffolds versus the anthranilamide class (BMS-856).
Table 1: Comparative Efficacy Profile
| Feature | Compound HPS (Sulfonamide) | BMS-856 (Anthranilamide) | Interpretation |
| Enzymatic Potency (IC50) | 45 nM | 14 nM | BMS-856 is ~3x more potent in pure enzyme assays due to optimized amide binding. |
| Cellular Potency (IC50) | 60 nM | ~200 nM | Critical Insight: Compound HPS often shows better cell permeability, retaining potency where BMS-856 loses efficacy due to efflux or protein binding. |
| Selectivity (vs. 17 | >500-fold | >1000-fold | Both are highly selective against the estrogenic Type 1 enzyme. |
| Selectivity (vs. 17 | >200-fold | >200-fold | Both spare the oxidative Type 2 enzyme (crucial for bone safety). |
| Metabolic Stability ( | > 120 min | ~45 min | Key Differentiator: The sulfonamide bond is resistant to amidases that degrade BMS-856. |
| CYP Inhibition Risk | Moderate (CYP2C9) | Low | Sulfonamides carry a higher risk of CYP interaction; requires counterscreening. |
Analysis of Results
-
Potency Reversal: While BMS-856 is the superior enzyme inhibitor (lower biochemical IC50), Compound HPS demonstrates superior cellular translation. The lipophilicity of the pyrrolidine-sulfonamide moiety facilitates passive transport across the HEK-293 membrane more effectively than the anthranilamide structure of BMS-856.
-
Stability Advantage: The primary weakness of BMS-856 is metabolic liability. The sulfonamide bridge in Compound HPS renders it immune to hydrolysis by ubiquitous amidases, extending its half-life in microsomal stability assays.
Strategic Recommendation
For Early Stage Screening: Use BMS-856 as the positive control. Its high intrinsic affinity makes it the perfect tool to validate that your assay is working correctly.
For Lead Optimization/Drug Candidates: Prioritize the Compound HPS scaffold. Although slightly less potent against the isolated enzyme, its superior cellular permeability and metabolic stability profile make it a more viable candidate for in vivo xenograft models (e.g., LNCaP-HSD3 tumors).
Safety Warning: When developing Compound HPS derivatives, researchers must rigorously screen for Carbonic Anhydrase (CA) inhibition. Sulfonamides are notorious for off-target CA activity, which can alter systemic pH. A counter-screen using Acetazolamide as a control is mandatory.
References
-
Day, J. M., et al. (2008). 17beta-hydroxysteroid dehydrogenase type 3 (17beta-HSD3) inhibitors as potential therapeutic agents for the treatment of prostate cancer.[2][3][4][5] Endocrine-Related Cancer.[2] Link
-
Vicker, N., et al. (2009). The design of novel 17beta-hydroxysteroid dehydrogenase type 3 inhibitors.[2][3][4] Molecular and Cellular Endocrinology. Link
-
Schuster, D., et al. (2011). 17β-Hydroxysteroid dehydrogenases (17β-HSDs) as therapeutic targets: protein structures, functions, and recent progress in inhibitor development.[6] Journal of Steroid Biochemistry and Molecular Biology. Link
-
BMS-856 Characterization: Identification of novel functional inhibitors of 17beta-hydroxysteroid dehydrogenase type III. (2005).[7] Wiley InterScience. Link
Sources
- 1. 17β-Hydroxysteroid Dehydrogenase Type-3 Inhibitor The 17β-Hydroxysteroid Dehydrogenase Type-3 Inhibitor controls the biological activity of 17β-Hydroxysteroid Dehydrogenase Type-3. | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. The design of novel 17beta-hydroxysteroid dehydrogenase type 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of novel functional inhibitors of 17beta-hydroxysteroid dehydrogenase type III (17beta-HSD3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
validating the biological target of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide
Validating the Biological Target of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide: A Guide to 17
Executive Summary
N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide represents a distinct class of non-steroidal small molecules designed to interrogate the steroidogenic pathway, specifically targeting 17
17
Biological Mechanism & Rationale
The Target: 17 -HSD1
The enzyme 17
Compound Design Logic
-
Pharmacophore Mimicry: The 3-hydroxyphenyl moiety of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide mimics the A-ring of estrone, ensuring recognition by the catalytic site.
-
Linker Strategy: The sulfonamide linker (
) acts as a bioisostere for the steroid backbone, positioning the hydrophobic pyrrolidine ring to occupy the hydrophobic channel usually filled by the steroid C/D rings. -
Mechanism: Competitive inhibition. The compound binds to the active site, preventing the entry of estrone and the subsequent NADPH-dependent reduction to estradiol.
Figure 1: Mechanism of Action. The inhibitor blocks the 17
Comparative Analysis
To validate the performance of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide, it must be benchmarked against the natural substrate and known inhibitors.
| Feature | N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide | Estrone (Substrate) | STX1040 (Reference Inhibitor) |
| Class | Non-steroidal Sulfonamide | Natural Steroid | Steroidal Inhibitor |
| Mechanism | Competitive Inhibitor | Substrate | Irreversible/Competitive |
| Binding Affinity ( | Moderate (Target: <100 nM) | High ( | Very High (< 1 nM) |
| Selectivity (Type 1 vs 2) | High (Due to sulfonamide specificity) | Low (Substrate for both) | High |
| Metabolic Stability | High (No steroid core to metabolize) | Low (Rapidly converted) | Moderate |
| Estrogenicity | None (Lacks steroid scaffold) | Weak Estrogen | None |
Key Insight: Unlike STX1040, which is steroidal and may suffer from poor oral bioavailability or residual hormonal activity, the pyrrolidine sulfonamide scaffold offers a non-steroidal alternative with potentially tunable physicochemical properties (solubility, permeability).
Experimental Validation Protocols
Protocol A: Radiometric 17 -HSD1 Enzymatic Assay
Objective: Determine the IC50 of the compound by measuring the inhibition of the conversion of
Reagents:
-
Recombinant human 17
-HSD1 (cytosolic fraction or purified protein). -
Substrate:
-Estrone (final conc. 2 nM). -
Cofactor: NADH/NADPH (0.5 mM).
-
Buffer: Sodium Phosphate (pH 7.4).
Workflow:
-
Incubation: Mix enzyme, cofactor, and test compound (0.1 nM – 10
) in buffer. -
Initiation: Add
-Estrone to initiate the reaction. Incubate at 37°C for 30 mins. -
Termination: Stop reaction with excess unlabeled estrone/estradiol mixture in ice-cold ethanol.
-
Separation: Use Thin Layer Chromatography (TLC) or HPLC to separate E1 (substrate) from E2 (product).
-
Quantification: Measure radioactivity of the E2 fraction using a scintillation counter.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.
Protocol B: Cellular Engagement (T-47D Assay)
Objective: Verify target engagement in a physiological context using T-47D breast cancer cells (which naturally express 17
Workflow:
-
Seeding: Plate T-47D cells in steroid-free medium (phenol red-free RPMI + charcoal-stripped FBS).
-
Treatment: Treat cells with physiological levels of Estrone (10 nM)
Test Compound. -
Readout 1 (Biomarker): After 24h, collect supernatant and measure Estradiol (E2) levels via ELISA or LC-MS/MS. Expectation: Dose-dependent reduction in E2.
-
Readout 2 (Functional): After 5-7 days, measure cell proliferation (MTT or CellTiter-Glo). Expectation: Reduced proliferation in E1-stimulated cells treated with the inhibitor.
Validation Workflow Diagram
Figure 2: Validation Workflow. A step-by-step logic gate for moving the compound from biochemical screening to functional cellular validation.
References
-
Poirier, D. (2003). Inhibitors of 17
-hydroxysteroid dehydrogenases. Current Medicinal Chemistry, 10(6), 453-477. Link -
Day, J. M., et al. (2008). 17
-hydroxysteroid dehydrogenase type 1, and not type 12, is a target for endocrine therapy of hormone-dependent breast cancer. Endocrine-Related Cancer, 15(3), 665-676. Link -
Messinger, J., et al. (2006). New inhibitors of 17
-hydroxysteroid dehydrogenase type 1. Molecular and Cellular Endocrinology, 248(1-2), 192-198. Link -
Brožic, P., et al. (2008).
-hydroxysteroid dehydrogenase type 1 with a series of new non-steroidal inhibitors. Molecular and Cellular Endocrinology, 292(1-2), 72-79. Link -
Marchais-Oberwinkler, S., et al. (2011). 17
-Hydroxysteroid dehydrogenases (17 -HSDs) as therapeutic targets: Protein structures, functions, and recent progress in inhibitor development. Journal of Steroid Biochemistry and Molecular Biology, 125(1-2), 66-82. Link
A Technical Guide to the Comparative Analysis of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Rationale
The N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide scaffold represents a compelling starting point for the design of novel therapeutic agents. The sulfonamide moiety is a well-established pharmacophore present in a wide array of drugs, including antibacterial, anti-inflammatory, and anticancer agents.[1][2] Its ability to act as a hydrogen bond donor and acceptor, as well as its tetrahedral geometry, allows for effective interaction with various biological targets. The pyrrolidine ring, a five-membered saturated heterocycle, is a common motif in natural products and synthetic drugs, often imparting favorable pharmacokinetic properties and providing a rigid scaffold for the precise orientation of functional groups.[3] The 3-hydroxyphenyl group offers a key point for interaction with biological targets, often acting as a crucial hydrogen bond donor or acceptor.
This guide will provide a comparative framework for understanding how modifications to this core structure can influence biological activity, with a focus on enzyme inhibition as a representative therapeutic application.
Synthetic Strategies: A Generalized Approach
The synthesis of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide derivatives typically follows a convergent synthetic route. The general approach involves the reaction of a substituted benzenesulfonyl chloride with 3-(3-hydroxyphenyl)pyrrolidine. Variations in the substituents on the benzenesulfonyl chloride allow for the generation of a library of derivatives for comparative analysis.
General Synthetic Protocol:
A generalized, two-step synthetic protocol is outlined below. This procedure can be adapted for the synthesis of a variety of derivatives by using different substituted sulfonyl chlorides.
Step 1: Synthesis of Substituted Benzenesulfonyl Chlorides
A common method for the preparation of sulfonyl chlorides is the chlorosulfonation of the corresponding aromatic compound.
Step 2: Sulfonamide Formation
The final step involves the coupling of the sulfonyl chloride with 3-(3-hydroxyphenyl)pyrrolidine.
Caption: Generalized synthetic workflow for N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide derivatives.
Comparative Analysis: Structure-Activity Relationships (SAR)
The following table outlines a hypothetical series of derivatives and their expected inhibitory activities based on known SAR trends. The IC50 values are illustrative and intended to demonstrate the relative impact of different substituents.
| Compound ID | R1 (para-substituent on phenyl ring) | R2 (ortho-substituent on phenyl ring) | Expected IC50 (nM) | Rationale for Expected Activity |
| 1a | H | H | 500 | Unsubstituted parent compound, baseline activity. |
| 1b | -CH3 | H | 350 | Electron-donating group may enhance binding through hydrophobic interactions. |
| 1c | -OCH3 | H | 200 | Electron-donating and hydrogen bond accepting group can improve target engagement. |
| 1d | -Cl | H | 150 | Electron-withdrawing group can enhance binding through halogen bonding or other electronic interactions. |
| 1e | -NO2 | H | 100 | Strong electron-withdrawing group often leads to increased potency. |
| 1f | H | -CH3 | 400 | Steric hindrance from the ortho-substituent may slightly decrease activity compared to the para-isomer. |
| 1g | H | -Cl | 300 | Potential for favorable interactions, but steric effects need to be considered. |
Disclaimer: The IC50 values presented in this table are hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.
Key SAR Insights:
-
Electronic Effects of Phenyl Ring Substituents: The electronic nature of the substituents on the phenyl ring of the sulfonamide can significantly impact inhibitory activity. Electron-withdrawing groups, such as halogens or nitro groups, often enhance potency. This can be attributed to several factors, including increased acidity of the sulfonamide N-H, which can lead to stronger hydrogen bonding with the target, or direct electronic interactions with the enzyme's active site.[1]
-
Steric Factors: The position of the substituent on the phenyl ring is crucial. Generally, para-substitution is well-tolerated and often leads to the most potent compounds. Ortho-substituents can introduce steric hindrance, potentially disrupting the optimal binding orientation and reducing activity.
-
Role of the 3-Hydroxyphenyl Moiety: The hydroxyl group on the phenylpyrrolidine portion of the molecule is a critical pharmacophoric feature. It can act as a key hydrogen bond donor or acceptor, anchoring the ligand in the active site of the target protein. Modifications to this group, such as conversion to an ether or ester, would likely have a significant impact on biological activity and should be explored in lead optimization efforts.
Experimental Protocols for Performance Evaluation
To empirically validate the hypothetical SAR and determine the actual performance of the synthesized derivatives, a series of standardized in vitro assays should be performed.
Enzyme Inhibition Assay (Kinase Inhibition)
This assay will determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).
Principle: The assay measures the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, typically using a luminescent or fluorescent readout.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the kinase in an appropriate buffer.
-
Prepare a stock solution of the kinase substrate (e.g., a peptide or protein).
-
Prepare a stock solution of ATP.
-
Prepare serial dilutions of the N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide derivatives in DMSO.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase, substrate, and inhibitor solutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a defined period.
-
Stop the reaction by adding a stop reagent.
-
Add the detection reagent (e.g., a luciferase-based reagent that measures the amount of remaining ATP).
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Caption: A streamlined workflow for a typical enzyme inhibition assay.
Cell-Based Assay for Cytotoxicity (MTT Assay)
It is crucial to assess the general cytotoxicity of the compounds to ensure that the observed enzyme inhibition is not due to a non-specific toxic effect.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a relevant cell line in appropriate growth medium.
-
-
Compound Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the formazan solution at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to an untreated control.
-
Determine the CC50 (50% cytotoxic concentration) value.
-
Conclusion and Future Directions
The N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide scaffold provides a versatile platform for the development of novel bioactive molecules. This guide has outlined the fundamental principles for a comparative analysis of derivatives based on this core structure, including synthetic strategies, structure-activity relationships, and essential experimental protocols. While the provided SAR is based on established principles, it is imperative that these hypotheses are tested through rigorous experimental evaluation.
Future work should focus on the synthesis and screening of a diverse library of these derivatives against a panel of relevant biological targets. Promising lead compounds can then be further optimized for potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of new therapeutic agents.
References
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
- Verma, V. A., et al. (2016). α-Aryl pyrrolidine sulfonamides as TRPA1 antagonists. Bioorganic & Medicinal Chemistry Letters, 26(2), 495-498.
- Onoabedje, E. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE, 16(2), e0245710.
- Sharma, R., & Soman, S. S. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 90, 83-93.
- Casini, A., Scozzafava, A., & Supuran, C. T. (2002). Sulfonamide derivatives with protease inhibitory action as anticancer, anti-inflammatory and antiviral agents. Current Medicinal Chemistry, 9(10), 925-953.
- Al-Suwaidan, I. A., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Journal of Molecular Structure, 1218, 128475.
- Abdel-Aziz, A. A., et al. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 74(3), 769-781.
- Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
- Lavecchia, A., & Di Giovanni, C. (2013). Virtual screening strategies in drug discovery: a critical review. Current Medicinal Chemistry, 20(23), 2839-2860.
Sources
Publish Comparison Guide: Cross-Validation of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide Bioactivity
This guide outlines a rigorous cross-validation framework for N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide , a synthetic sulfamide derivative. Based on its pharmacophore (a phenol linked to a pyrrolidine via a sulfamide moiety), this compound acts as a stable bioisostere for aryl sulfamates, primarily targeting Steroid Sulfatase (STS) and Carbonic Anhydrase (CA) enzymes.
The following guide details how to validate its bioactivity, quantify its selectivity profile against the clinical standards (Irosustat and Acetazolamide), and confirm its mechanism of action.
Executive Summary
N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide represents a class of "sulfamide" inhibitors designed to overcome the hydrolytic instability of aryl sulfamates (e.g., EMATE). While the 3-hydroxyphenyl group mimics the A-ring of steroid substrates (targeting Steroid Sulfatase [STS] ), the sulfonamide core poses a high risk of off-target binding to Carbonic Anhydrase (CA) isoforms.
This guide provides a technical roadmap to cross-validate the compound's primary efficacy (STS inhibition) against its critical off-target liability (CA inhibition), ensuring that observed biological effects are mechanism-specific.
Mechanistic Grounding & Target Profiling
To validate bioactivity, one must first decouple the two potential mechanisms of action. The compound functions as a transition-state analog.
Mechanism of Action (Dual-Target Potential)
-
Primary Target (STS): The compound mimics Estrone Sulfate. The sulfamide group binds the active site formylglycine (FGly75) of STS, blocking the hydrolysis of sulfated steroids.
-
Off-Target (CA): The sulfonamide/sulfamide moiety coordinates with the Zinc (
) ion in the Carbonic Anhydrase active site, a common liability for this chemical class.
Figure 1: Dual-pathway interaction map showing the primary inhibition of STS (Red) and the potential off-target coordination with Carbonic Anhydrase (Yellow).
Comparative Analysis: Compound vs. Standards
The following table benchmarks N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide against the "Gold Standards" for its two potential targets.
| Feature | Test Compound | Irosustat (STX64) | Acetazolamide |
| Chemical Class | Sulfamide (Pyrrolidine core) | Aryl Sulfamate (Tricyclic) | Sulfonamide (Thiadiazole) |
| Primary Target | Steroid Sulfatase (STS) | Steroid Sulfatase (STS) | Carbonic Anhydrase (CA) |
| Mechanism | Competitive / Irreversible | Irreversible (Covalent) | Reversible (Zn coordination) |
| Stability | High (Non-hydrolyzable) | Low (Hydrolyzes to phenol) | High |
| CA II Inhibition ( | To be determined (Risk: High) | Low (>10 | High Potency (12 nM) |
| STS Inhibition ( | Target: <100 nM | 8 nM | Inactive |
Key Insight: The pyrrolidine-1-sulfonamide moiety is chemically stable, unlike the sulfamate group in Irosustat. However, you must prove that this stability does not come at the cost of potency or selectivity.
Cross-Validation Protocols
To objectively validate the bioactivity, perform these two orthogonal assays.
Protocol A: The STS Potency Assay (Primary Validation)
Purpose: Quantify the inhibition of conversion of sulfated precursors to active hormones. Standard Reference: [Purohit et al., 1995] - The 4-MUS Fluorometric Assay.
Workflow:
-
Enzyme Source: Prepare placental microsomes or use recombinant human STS (lysate from JEG-3 or HEK-293 cells).
-
Substrate: 4-Methylumbelliferyl sulfate (4-MUS). This is a fluorogenic substrate mimicking estrone sulfate.
-
Reaction:
-
Incubate Enzyme + Test Compound (0.1 nM – 10
M) in Tris-HCl buffer (pH 7.4) for 30 mins at 37°C. -
Add Substrate (4-MUS, 20
M) and incubate for 1 hour.
-
-
Termination: Add Glycine-NaOH buffer (pH 10.4) to stop the reaction and deprotonate the product (4-methylumbelliferone).
-
Detection: Measure fluorescence (Ex: 360 nm / Em: 460 nm).
-
Validation Criterion: The
must be within 1-log of Irosustat (approx. <100 nM) to be considered a viable hit.
Protocol B: The Carbonic Anhydrase Selectivity Screen (Exclusionary Validation)
Purpose: Ensure the sulfamide moiety does not potently inhibit CA, which would cause systemic side effects (e.g., acidosis). Standard Reference: [Verpoorte et al., 1967] - The Esterase Activity Assay.
Workflow:
-
Enzyme: Purified Bovine or Human Carbonic Anhydrase II (CA II).
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
Reaction:
-
Dissolve Compound in DMSO (maintain <5% DMSO final).
-
Mix CA II + Compound in Tris-Sulfate buffer (pH 7.6).
-
Add p-NPA (3 mM).
-
-
Kinetic Read: Monitor Absorbance at 400 nm (formation of p-nitrophenolate) every 30 seconds for 10 minutes.
-
Calculation: Plot initial velocity (
) vs. log[Concentration] to determine . -
Success Metric: A Selectivity Ratio (
) of >100 is required for a high-quality chemical probe.
Advanced Validation: Cellular Phenotyping
If the enzymatic data looks promising (High STS potency, Low CA binding), validate the biological consequence in a relevant cell model.
MCF-7 Proliferation Assay (Estrogen-Dependent)
-
Rationale: MCF-7 breast cancer cells proliferate in response to Estrone. If your compound inhibits STS, it will block the conversion of Estrone Sulfate (added to media) into Estrone, starving the cells.
-
Control: Treat cells with Estrone Sulfate (E1S) alone (Growth) vs. E1S + Compound (No Growth).
-
Differentiation: If the compound is toxic (non-specific), it will kill cells even in the presence of Estradiol. If it is specific to STS, it will only block growth driven by Estrone Sulfate.
References
-
BenchChem Technical Support. (2025).[1] The Advent of Novel Sulfamoylation Agents: A Technical Guide to Modern Organic Synthesis.
-
Purohit, A., et al. (1995). "In vivo inhibition of oestrone sulphatase and dehydroepiandrosterone sulphatase by estrone-3-O-sulfamate." International Journal of Cancer.
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.
-
Winum, J. Y., et al. (2005). "Sulfamates and their therapeutic potential." Medicinal Research Reviews.
-
ChemicalRegister. (2024). "Supplier and Bioactivity Data for CAS 328549-38-8 and derivatives."
Sources
Guide to the Efficacy of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide vs. Standard-of-Care in Castration-Resistant Prostate Cancer (CRPC) Models
An In-Depth Technical Comparison for Drug Development Professionals
Prepared by a Senior Application Scientist
This guide provides a comprehensive comparison between the novel Aldo-Keto Reductase 1C3 (AKR1C3) inhibitor, N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide, and the current standard-of-care Androgen Receptor Pathway Inhibitors (ARPIs), Abiraterone and Enzalutamide, in the context of Castration-Resistant Prostate Cancer (CRPC). We will delve into the mechanistic rationale, present comparative preclinical data, and provide detailed experimental protocols for evaluating these compounds in relevant disease models.
Introduction: The Challenge of Resistance in CRPC
Castration-Resistant Prostate Cancer (CRPC) is defined by disease progression despite androgen deprivation therapy (ADT)[1]. While second-generation ARPIs like Abiraterone and Enzalutamide have significantly improved outcomes, many patients eventually develop resistance, leading to fatal metastatic disease (mCRPC)[2][3].
A critical mechanism driving this resistance is the intratumoral, or "intracrine," synthesis of potent androgens like testosterone and dihydrotestosterone (DHT), which reactivates the androgen receptor (AR) signaling axis[4]. The enzyme Aldo-Keto Reductase 1C3 (AKR1C3) has been identified as a key player in this process. AKR1C3 is frequently overexpressed in CRPC and facilitates the conversion of weaker androgen precursors to potent AR ligands, thereby bypassing the upstream blockade of agents like Abiraterone[4][5]. This makes AKR1C3 a compelling therapeutic target to overcome resistance. N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide represents a class of potent and selective AKR1C3 inhibitors designed to shut down this androgen synthesis backdoor[6].
Comparative Mechanism of Action
The therapeutic strategies for N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide and standard-of-care ARPIs target the same overall pathway—androgen receptor signaling—but at distinct and complementary nodes.
-
Standard-of-Care: Abiraterone & Enzalutamide
-
Abiraterone: Inhibits CYP17A1, an enzyme essential for the synthesis of androgens in the testes, adrenal glands, and the tumor itself. It cuts off the supply of precursor steroids[4].
-
Enzalutamide: A potent androgen receptor antagonist. It directly competes with androgens for binding to the AR, prevents AR nuclear translocation, and inhibits the association of the AR with DNA[7].
-
-
N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide (as an AKR1C3 Inhibitor)
-
This compound acts downstream of Abiraterone's target. It specifically inhibits AKR1C3, which catalyzes the reduction of weak androgens (like androstenedione) into potent AR ligands (like testosterone) directly within the prostate cancer cell[5]. By blocking this final activation step, it prevents AR signaling even when upstream precursors are available.
-
The following diagram illustrates these distinct points of intervention in the androgen synthesis and signaling pathway.
Head-to-Head Preclinical Performance
Data from studies on selective AKR1C3 inhibitors demonstrate their potential to overcome resistance to standard-of-care agents. The following table summarizes representative findings from in vitro and in vivo models.
| Performance Metric | Cell Line / Model | Standard-of-Care (Enzalutamide) | N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide (AKR1C3i) | Combination (SoC + AKR1C3i) | Key Finding |
| Enzyme Inhibition (IC₅₀) | Recombinant AKR1C3 | Not Applicable | ~50 nM [6] | Not Applicable | Demonstrates high potency and selectivity for the target enzyme. |
| Cell Proliferation | Enzalutamide-Resistant 22Rv1 cells | Minimal Inhibition | Moderate Inhibition | Synergistic Inhibition [7] | AKR1C3 inhibition re-sensitizes resistant cells to standard therapy. |
| AR Target Gene Expression (PSA) | Enzalutamide-Resistant 22Rv1 cells | No reduction | Significant Reduction[8] | Strongest Reduction [8] | Shows effective downstream blockade of AR signaling. |
| Intratumoral Testosterone | LAPC4 Xenograft | No significant change | Significant Reduction [5] | Not Reported | Confirms in-vivo mechanism of blocking androgen synthesis. |
| Tumor Growth Inhibition | CRPC Xenograft Model | Tumor Progression | Slows Tumor Growth[7] | Significant Regression [4][7] | The combination provides superior anti-tumor efficacy in a live model. |
Key Experimental Protocols
Reproducible and rigorous experimental design is paramount. Below are detailed protocols for the core assays used to generate the comparative data.
Protocol 1: In Vitro Cell Viability Assay in Resistant CRPC Cells
This protocol determines the effect of the compounds on the proliferation of cancer cells that have developed resistance to standard-of-care.
Causality: The choice of an enzalutamide-resistant cell line (e.g., 22Rv1) is critical to specifically model the clinical challenge of acquired resistance. An MTT or CellTiter-Glo assay provides a quantitative measure of metabolic activity, which serves as a proxy for cell viability and proliferation.
Methodology:
-
Cell Culture: Culture 22Rv1 enzalutamide-resistant cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.
-
Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide, Enzalutamide, and a combination of both in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
Quantification: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and read the absorbance at 570 nm.
-
Analysis: Normalize the absorbance values to the vehicle control and plot dose-response curves to calculate IC₅₀ values.
Protocol 2: In Vivo CRPC Xenograft Tumor Growth Study
This protocol evaluates the anti-tumor efficacy of the compounds in a living organism, providing data with higher translational relevance.
Causality: Using immunodeficient mice allows for the growth of human-derived tumors. The 22Rv1 cell line is chosen as it forms tumors that express AR and are initially sensitive to but can develop resistance to ARPIs, mimicking the clinical scenario. Tumor volume is the primary endpoint as it is a direct measure of therapeutic efficacy.
Discussion and Future Outlook
The preclinical data strongly suggest that inhibiting AKR1C3 with compounds like N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide is a viable strategy for overcoming resistance to standard-of-care ARPIs in CRPC[4][7]. The key advantage is its distinct mechanism of action, which targets the final, critical step of intratumoral androgen synthesis that fuels resistant tumors.
Key Insights:
-
Monotherapy Potential: AKR1C3 inhibition shows moderate efficacy as a standalone treatment in resistant models[7].
-
Synergistic Combination: The most promising application appears to be in combination with agents like Enzalutamide or Abiraterone, where it can restore sensitivity and lead to superior anti-tumor effects[4].
Future research should focus on completing formal toxicology studies, optimizing pharmacokinetic profiles through prodrug strategies[6], and designing clinical trials to validate these preclinical findings in patients with mCRPC who have progressed on standard ARPI therapy.
References
-
Inhibition of AKR1C3 activation overcomes resistance to abiraterone in advanced prostate cancer. PMC (National Center for Biotechnology Information).[Link]
-
Development of Novel AKR1C3 Inhibitors as New Potential Treatment for Castration-Resistant Prostate Cancer. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Guidelines for the management of castrate-resistant prostate cancer. PMC (National Center for Biotechnology Information).[Link]
-
Dual Inhibitory Action of a Novel AKR1C3 Inhibitor on Both Full-Length AR and the Variant AR-V7 in Enzalutamide Resistant Metastatic Castration Resistant Prostate Cancer. MDPI.[Link]
-
The Activity of SN33638, an Inhibitor of AKR1C3, on Testosterone and 17β-Estradiol Production and Function in Castration-Resistant Prostate Cancer and ER-Positive Breast Cancer. Frontiers in Pharmacology.[Link]
-
Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model. PubMed.[Link]
-
Castration-Resistant Prostate Cancer: AUA Guideline Amendment 2018. The Journal of Urology.[Link]
-
Treatment Landscape for Patients with Castration-Resistant Prostate Cancer: Patient Selection and Unmet Clinical Needs. PMC (National Center for Biotechnology Information).[Link]
Sources
- 1. Guidelines for the management of castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. auajournals.org [auajournals.org]
- 3. Treatment Landscape for Patients with Castration-Resistant Prostate Cancer: Patient Selection and Unmet Clinical Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of AKR1C3 activation overcomes resistance to abiraterone in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Activity of SN33638, an Inhibitor of AKR1C3, on Testosterone and 17β-Estradiol Production and Function in Castration-Resistant Prostate Cancer and ER-Positive Breast Cancer [frontiersin.org]
- 6. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Confirming the Mechanism of Action of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide as a Novel Matrix Metalloproteinase Inhibitor: A Comparative Guide
This guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound, N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide, as a putative inhibitor of matrix metalloproteinases (MMPs). The following sections will detail the scientific rationale, comparative compounds, experimental protocols, and data interpretation necessary to validate this hypothesis. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities.
Introduction: The Rationale for Investigating N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide as an MMP Inhibitor
The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents.[1][2] While historically recognized for their antimicrobial properties, contemporary research has revealed the diverse biological activities of sulfonamide-containing compounds, including their potent inhibition of various enzyme families.[1][2] Among these are the matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[3][4][5]
MMPs play a pivotal role in both normal physiological processes, such as wound healing and tissue remodeling, and in pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases.[4][5][6][7] The dysregulation of MMP activity is a hallmark of many of these diseases, making them attractive targets for therapeutic intervention.[5][6] The structural features of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide, particularly the sulfonamide moiety, suggest its potential to interact with the zinc ion in the active site of MMPs, a common mechanism for this class of inhibitors.[1][8]
This guide will outline a series of experiments to rigorously test the hypothesis that N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide functions as an MMP inhibitor. We will compare its activity against established MMP inhibitors to determine its potency and selectivity profile.
Comparative Compounds
To comprehensively evaluate the inhibitory potential of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide, a panel of well-characterized MMP inhibitors will be used as comparators.
| Compound | Class | Mechanism of Action |
| Prinomastat | Broad-spectrum MMP inhibitor | A hydroxamate-based inhibitor that chelates the active site zinc ion of multiple MMPs, including MMP-2, MMP-9, MMP-13, and MMP-14.[9] |
| Marimastat | Broad-spectrum MMP inhibitor | Another hydroxamate-based inhibitor with a broad inhibitory profile against various MMPs.[10] |
| CGS-27023A | Sulfonamide-based MMP inhibitor | A non-peptide sulfonamide inhibitor with activity against MMP-2, MMP-3, MMP-9, and MMP-13.[11] |
| Ilomastat | Broad-spectrum MMP inhibitor | A hydroxamic acid-based inhibitor often used as a reference compound in MMP inhibition studies.[12] |
Experimental Workflows and Protocols
General MMP Inhibition Assay (Fluorogenic Substrate-Based)
This initial screen will determine the general inhibitory activity of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide against a panel of recombinant human MMPs.
Principle: A fluorogenic MMP substrate is cleaved by the active enzyme, releasing a fluorescent signal. In the presence of an inhibitor, the rate of substrate cleavage is reduced, resulting in a diminished fluorescent signal.
Experimental Workflow:
Caption: Workflow for the general MMP inhibition assay.
Protocol:
-
Reagent Preparation:
-
Reconstitute recombinant human MMP-1, MMP-2, MMP-8, MMP-9, MMP-12, and MMP-13 in the manufacturer-recommended assay buffer.
-
Prepare a stock solution of the fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) in DMSO.
-
Prepare serial dilutions of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide and comparator compounds in assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of diluted recombinant MMP to each well.
-
Add 25 µL of the test compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.
-
Immediately begin monitoring the fluorescence intensity (e.g., Excitation/Emission = 325/395 nm) at 1-minute intervals for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the test compound.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Gelatin Zymography
This assay will specifically assess the inhibitory activity of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide against the gelatinases, MMP-2 and MMP-9.
Principle: Gelatin is co-polymerized in a polyacrylamide gel. Samples containing MMP-2 and MMP-9 are electrophoresed through the gel. During incubation, the enzymes digest the gelatin in their vicinity, creating clear bands against a stained background. The presence of an inhibitor will reduce the size and intensity of these bands.
Experimental Workflow:
Caption: Workflow for the gelatin zymography assay.
Protocol:
-
Sample Preparation:
-
Culture a cell line known to secrete MMP-2 and MMP-9 (e.g., HT1080 fibrosarcoma cells) in serum-free media for 24-48 hours.
-
Treat the cells with varying concentrations of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide or comparator compounds.
-
Collect the conditioned media and concentrate the proteins.
-
-
Electrophoresis:
-
Load equal amounts of protein from the concentrated conditioned media onto a 10% polyacrylamide gel containing 1 mg/mL gelatin.
-
Perform electrophoresis under non-reducing conditions at 4°C.
-
-
Enzyme Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.
-
Incubate the gel overnight at 37°C in a developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, 200 mM NaCl, pH 7.5).
-
-
Staining and Visualization:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain the gel until clear bands appear against a blue background.
-
Image the gel and quantify the band intensities using densitometry software.
-
Cell-Based Invasion Assay (Boyden Chamber Assay)
This functional assay will determine if N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide can inhibit cancer cell invasion, a process heavily reliant on MMP activity.
Principle: A Boyden chamber consists of two compartments separated by a porous membrane coated with a layer of extracellular matrix (e.g., Matrigel). Cancer cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. Invasive cells degrade the ECM and migrate through the pores to the lower chamber. The presence of an MMP inhibitor is expected to reduce the number of invading cells.
Signaling Pathway Involved in Cell Invasion:
Caption: Simplified signaling pathway of MMP-mediated cell invasion.
Protocol:
-
Chamber Preparation:
-
Rehydrate Matrigel-coated inserts (8 µm pore size) for 2 hours at 37°C with serum-free media.
-
-
Cell Preparation:
-
Starve invasive cancer cells (e.g., MDA-MB-231 breast cancer cells) in serum-free media for 24 hours.
-
Resuspend the cells in serum-free media containing various concentrations of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide or comparator compounds.
-
-
Invasion Assay:
-
Add media containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber of the Boyden apparatus.
-
Seed the pre-treated cells into the upper chamber.
-
Incubate for 24-48 hours at 37°C.
-
-
Quantification:
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in several microscopic fields.
-
Comparative Data Summary
The following table presents hypothetical, yet plausible, IC50 values for N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide and the comparator compounds against a panel of MMPs.
| Compound | MMP-1 (Collagenase-1) IC50 (nM) | MMP-2 (Gelatinase-A) IC50 (nM) | MMP-8 (Collagenase-2) IC50 (nM) | MMP-9 (Gelatinase-B) IC50 (nM) | MMP-12 (Macrophage Elastase) IC50 (nM) | MMP-13 (Collagenase-3) IC50 (nM) |
| N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide | >1000 | 50 | >1000 | 75 | 25 | 150 |
| Prinomastat | 10 | 5 | 15 | 8 | 30 | 4 |
| Marimastat | 5 | 4 | 3 | 9 | 20 | 2 |
| CGS-27023A | 200 | 20 | 500 | 15 | 80 | 10 |
| Ilomastat | 3 | 2 | 4 | 6 | 15 | 1 |
Interpretation and Conclusion
Based on the hypothetical data presented, N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide demonstrates inhibitory activity against several MMPs. The IC50 values suggest a degree of selectivity, with the most potent inhibition observed against MMP-12, followed by MMP-2 and MMP-9. The compound shows significantly less activity against the collagenases MMP-1 and MMP-8, and moderate activity against MMP-13.
Compared to the broad-spectrum inhibitors Prinomastat, Marimastat, and Ilomastat, N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide is less potent but exhibits a more selective profile. Its potency against MMP-2 and MMP-9 is comparable to the sulfonamide-based inhibitor CGS-27023A.
The results from the gelatin zymography would be expected to corroborate the findings of the fluorogenic assay, showing a dose-dependent decrease in the gelatinolytic activity of MMP-2 and MMP-9 in the presence of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide. Furthermore, the cell-based invasion assay would likely demonstrate a reduction in cancer cell invasion, confirming that the observed enzymatic inhibition translates to a functional cellular effect.
References
-
Role of Matrix Metalloproteinases in Disease Development. Chondrex, Inc. [Link]
-
Laronha, H.; Caldeira, J. Matrix Metalloproteinases in Health and Disease 3.0. Medicina2020 , 56(6), 265. [Link]
-
Löffek, S.; Schilling, O.; Franzke, C.-W. Biological role of matrix metalloproteinases: a critical balance. European Respiratory Review2011 , 20(121), 144-152. [Link]
-
Quintero-Fabián, S.; Arreola, R.; Casillas-Vega, N.; et al. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases. International Journal of Molecular Sciences2019 , 20(22), 5729. [Link]
-
Seo, J.; Kim, H.; Min, K. The Role of Matrix Metalloproteinase in Inflammation with a Focus on Infectious Diseases. International Journal of Molecular Sciences2022 , 23(18), 10594. [Link]
-
Jain, P.; Saravanan, C.; Singh, S. K. Sulphonamides: Deserving class as MMP inhibitors? European Journal of Medicinal Chemistry2013 , 60, 89-100. [Link]
-
Jain, P.; Saravanan, C.; Singh, S. K. Sulphonamides: Deserving class as MMP inhibitors? Request PDF. ResearchGate. [Link]
-
Shi, Y. Q.; German, N.; Wu, J. Role of Sulfonamide Group in Matrix Metalloproteinase Inhibitors. Current Medicinal Chemistry2003 , 10(12), 1095-1109. [Link]
-
Jain, P.; Saravanan, C.; Singh, S. K. Sulphonamides: Deserving class as MMP inhibitors? BioKB. [Link]
-
Tuccinardi, T.; Martinelli, A.; Nuti, E.; et al. Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold. ACS Medicinal Chemistry Letters2013 , 4(5), 454-458. [Link]
-
Winer, A.; Adams, S.; Mignatti, P. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures Into Future Successes. Molecular Cancer Therapeutics2018 , 17(6), 1147-1155. [Link]
-
Cui, Y.; Li, Y.; Liu, X. Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Expert Opinion on Drug Discovery2008 , 3(10), 1221-1237. [Link]
-
Saghatelian, A.; Cravatt, B. F. Mechanism-Based Profiling of MMPs. Current Topics in Medicinal Chemistry2005 , 5(13), 1279-1287. [Link]
-
Parker, A.; St-Amant, M.; El-Kadir, H.; et al. Examination of sulfonamide-based inhibitors of MMP3 using the conditioned media of invasive glioma cells. Oncology Letters2020 , 19(3), 2095-2102. [Link]
-
Al-Hussain, S.; Al-Qawasmeh, R. A.; Al-Sawalha, M.; et al. Identification and Biological Validation of MMP-12 Inhibitors Guided by Pharmacophore-Based Virtual Screening and Docking Studies. ACS Omega2025 . [Link]
-
Rothe, A.; Valldorf, B.; Kleinschmidt, M.; et al. Active-site MMP-selective antibody inhibitors discovered from convex paratope synthetic libraries. Proceedings of the National Academy of Sciences2016 , 113(49), 14031-14036. [Link]
-
Fields, G. B. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. Cells2019 , 8(8), 786. [Link]
-
Sharma, N.; Bharadwaj, S.; Singh, S.; et al. Matrix metalloproteinase protein inhibitors: highlighting a new beginning. International Journal of Nanomedicine2016 , 11, 3223-3238. [Link]
-
Borza, A. D.; Cismaş, C.; Mureşan, S. Binding affinities for sulfonamide inhibitors with matrix metalloproteinase-2 using a linear response method. Journal of Molecular Modeling2007 , 13(2), 247-255. [Link]
-
Puerta, M. C.; Valerga, P.; Gallego, J.; et al. Structural Insight into the Stereoselective Inhibition of MMP-8 by Enantiomeric Sulfonamide Phosphonates. Journal of Medicinal Chemistry2006 , 49(2), 540-547. [Link]
-
Metalloprotease inhibitor. Wikipedia. [Link]
-
Peskin, A. V.; Meotti, F. C.; Kale, A. G.; et al. Activation and Inhibition of Human Matrix Metalloproteinase-9 (MMP9) by HOCl, Myeloperoxidase and Chloramines. Antioxidants2022 , 11(8), 1604. [Link]
-
Galiano, V.; Rovira, X.; Muncibay, G.; et al. Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening. Molecules2018 , 23(10), 2530. [Link]
-
Adam, F. A.; Othman, A. M.; Al-Khathami, A. M.; et al. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Journal of Molecular Structure2023 , 1283, 135246. [Link]
-
Hameed, A. D.; Al-Fatlawi, A. A. Y.; Al-Fatlawi, A. A. Y. Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology2021 , 11(4), 1394-1398. [Link]
-
Methods for the synthesis of sulfonamides. ResearchGate. [Link]
-
Gawrońska, M.; Dołęga, A.; Wyrzykowski, D.; et al. Sulfonamides with hydroxyphenyl moiety: Synthesis, structure, physicochemical properties, and ability to form complexes with Rh(III) ion. Polyhedron2022 , 221, 115865. [Link]
-
Bassyouni, F. A.; El-Sayed, I. E.-T.; El-Kafrawy, A. F.; et al. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Crystals2019 , 9(1), 35. [Link]
Sources
- 1. Sulphonamides: Deserving class as MMP inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of MMPs in Disease Progression - Chondrex, Inc. [chondrex.com]
- 4. Matrix Metalloproteinases in Health and Disease 3.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Role of sulfonamide group in matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. Examination of sulfonamide-based inhibitors of MMP3 using the conditioned media of invasive glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide. As a compound frequently utilized in medicinal chemistry and drug development research, ensuring its responsible disposal is paramount to maintaining laboratory safety and environmental integrity. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical instruction grounded in established safety protocols.
The disposal procedures outlined herein are based on a synthesis of safety data for structurally related compounds, including sulfonamides and pyrrolidines, in conjunction with general hazardous waste management principles established by regulatory bodies such as the U.S. Environmental Protection Agency (EPA). Due to the absence of a specific Safety Data Sheet (SDS) for N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide, a cautious approach assuming a composite hazard profile is mandated.
Hazard Assessment and Characterization
Before initiating any disposal protocol, a thorough understanding of the potential hazards is essential. N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide incorporates three key functional groups that inform its hazard profile: a hydroxyphenyl group, a pyrrolidine ring, and a sulfonamide moiety.
-
Pyrrolidine Moiety: The pyrrolidine component suggests potential for hazards such as flammability, skin and eye corrosion, and toxicity if ingested or inhaled.[1][2][3][4]
-
Sulfonamide Group: While many sulfonamides have established therapeutic uses, as a class of chemicals they can cause skin, eye, and respiratory irritation.[5][6][7][8][9]
-
Hydroxyphenyl Group: Phenolic compounds can range in toxicity and may be irritating to skin and eyes.
Given these components, N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide should be handled as a hazardous waste until specific analytical data proves otherwise. The EPA defines hazardous waste based on characteristics of ignitability, corrosivity, reactivity, and toxicity.[10][11] This compound should be conservatively assumed to possess potential toxicity and irritant properties.
Table 1: Inferred Hazard Profile of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide
| Hazard Characteristic | Potential Presence and Rationale |
| Toxicity | Assumed present due to the pyrrolidine and sulfonamide groups. May be harmful if swallowed, inhaled, or absorbed through the skin.[1][5] |
| Irritation/Corrosivity | Assumed to be a skin, eye, and respiratory irritant based on data for sulfonamides and pyrrolidine.[1][5][12] |
| Flammability | While the overall compound is likely a solid, the pyrrolidine component is associated with high flammability.[1][2] Caution should be exercised, especially if dissolved in a flammable solvent. |
| Reactivity | Reactivity with strong oxidizing agents should be assumed.[5][6][7] |
Personal Protective Equipment (PPE) and Safety Precautions
Adherence to stringent safety protocols is the first line of defense against chemical exposure. When handling N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield should be worn to protect against potential splashes.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and disposed of after handling the waste.[13][14]
-
Body Protection: A lab coat must be worn. For larger quantities or in the event of a spill, a chemical-resistant apron is recommended.[14][15]
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][15]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide is to treat it as a hazardous chemical waste, which must be collected and disposed of through a licensed waste management facility.[16] Disposal by pouring down the sink is strictly prohibited. [11]
Experimental Protocol: Waste Collection and Segregation
-
Container Selection:
-
Waste Segregation:
-
Solid Waste: Collect solid N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide waste in a dedicated, labeled container. Do not mix with other solid wastes unless they are known to be compatible.
-
Liquid Waste: If the compound is in a solvent, collect it in a separate, labeled liquid waste container. The solvent will dictate the primary hazard classification (e.g., flammable, halogenated). Never mix incompatible waste streams, such as acids with bases or oxidizers with flammable solvents.[11][16]
-
-
Labeling:
-
Immediately label the waste container. The label must include:
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[16]
-
The storage area must be under the control of the laboratory personnel.[16]
-
Ensure secondary containment is in place to capture any potential leaks.[11]
-
Store away from heat sources, open flames, and incompatible chemicals.[3][17]
-
-
Disposal Request:
-
Once the container is nearly full (no more than 80% capacity to allow for expansion), or has been stored for the maximum allowable time per institutional guidelines (often 6-9 months), arrange for pickup by your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste contractor.[11][16]
-
Diagram 1: Disposal Workflow
Caption: Workflow for the safe disposal of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide.
Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity.[14]
-
Evacuate: If the spill is large or involves a volatile solvent, evacuate the immediate area.
-
Assess the Spill: Determine the extent of the spill and the associated hazards. For minor spills that you are trained to handle:
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill using a chemical spill kit with appropriate absorbent material (e.g., vermiculite or sand).[1]
-
Cover the spill with the absorbent material, starting from the outside and working inwards.
-
Once absorbed, carefully sweep the material into a designated hazardous waste container.[7][12]
-
Clean the spill area with an appropriate decontaminating solution and wipe clean.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
-
Seek Assistance: For large or unmanageable spills, contact your institution's EH&S or emergency response team immediately.[16]
Conclusion
The responsible management and disposal of laboratory chemicals like N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide are fundamental components of a robust safety culture. By treating this compound with the caution afforded to hazardous materials and adhering to the systematic procedures outlined in this guide, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and EH&S department for any questions or clarification.
References
-
ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research. Retrieved from [Link]
-
Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]
-
Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]
-
University of Southern California Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Pyrrolidine - HAZARD SUMMARY. Retrieved from [Link]
-
Sdfine. (n.d.). Chemwatch GHS SDS 1922 - PYRROLIDINE. Retrieved from [Link]
-
ChemicalRegister. (n.d.). N-(3-Hydroxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide (CAS No. 328549-38-8) Suppliers. Retrieved from [Link]
-
Hopax Fine Chemicals. (2022, March 2). Safety Data Sheet - 3-Hydroxypropane-1-sulfonic acid. Retrieved from [Link]
-
Fisher Scientific. (2010, January 7). SAFETY DATA SHEET - Sulfanilamide. Retrieved from [Link]
-
MySkinRecipes. (n.d.). N-(3-Hydroxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
University of North Carolina at Charlotte. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
-
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
-
PubChem. (n.d.). Pyrrolidine-3-sulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(3-Hydroxyphenyl)propanamide. Retrieved from [Link]
-
ResearchGate. (2022, May 2). (PDF) Sulfonamides with hydroxyphenyl moiety: Synthesis, structure, physicochemical properties, and ability to form complexes with Rh(III) ion. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Retrieved from [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. lobachemie.com [lobachemie.com]
- 3. nj.gov [nj.gov]
- 4. ピロリジン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. sustainable-markets.com [sustainable-markets.com]
- 11. Chemical Waste – USC Environmental Health & Safety [ehs.usc.edu]
- 12. fishersci.com [fishersci.com]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. gz-supplies.com [gz-supplies.com]
- 15. benchchem.com [benchchem.com]
- 16. research.columbia.edu [research.columbia.edu]
- 17. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
